molecular formula C15H16N2O B183877 2-amino-N-benzyl-N-methylbenzamide CAS No. 64302-56-3

2-amino-N-benzyl-N-methylbenzamide

Cat. No.: B183877
CAS No.: 64302-56-3
M. Wt: 240.3 g/mol
InChI Key: CUXRYZPJXWJUNG-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-benzyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRYZPJXWJUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475274
Record name 2-amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64302-56-3
Record name 2-amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-amino-N-benzyl-N-methylbenzamide is limited in publicly available literature. This guide provides predicted characteristics and established protocols based on structurally analogous compounds to serve as a foundational resource.

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules have garnered significant attention for their diverse therapeutic applications, including roles as anticancer, anticonvulsant, and antimicrobial agents.[1][2][3] This technical guide focuses on a specific derivative, This compound , providing a comprehensive overview of its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded yet practical perspective on this promising molecule. While direct literature on this specific compound is sparse, the principles and methodologies discussed herein are based on robust and well-established chemical knowledge of the broader N-substituted benzamide class.[2]

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 64302-56-3

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₂OPubChem
Molecular Weight240.30 g/mol PubChem
Canonical SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NPubChem
InChI KeyNot Available

Proposed Synthesis and Experimental Protocol

The synthesis of N,N-disubstituted 2-aminobenzamides can be efficiently achieved through the reaction of isatoic anhydride with a corresponding secondary amine.[4][5] This method is generally preferred due to the commercial availability of the starting materials and the relatively straightforward reaction conditions, which involve the ring-opening of the anhydride and subsequent decarboxylation to yield the desired benzamide.

Synthetic Pathway: From Isatoic Anhydride

The proposed synthesis of this compound involves the nucleophilic acyl substitution of isatoic anhydride with N-benzyl-N-methylamine. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the release of carbon dioxide to form the final product.

Synthesis_Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Intermediate Isatoic_Anhydride->Intermediate + N-Benzyl-N-methylamine (Solvent, Heat) N_Benzyl_N_Methylamine N-Benzyl-N-methylamine Product 2-amino-N-benzyl-N- methylbenzamide Intermediate->Product - CO₂ CO2 CO₂ 2-aminobenzamide Scaffold 2-aminobenzamide Scaffold Oncology (HDAC Inhibition) Oncology (HDAC Inhibition) 2-aminobenzamide Scaffold->Oncology (HDAC Inhibition) Antithrombotic Agents Antithrombotic Agents 2-aminobenzamide Scaffold->Antithrombotic Agents Antimicrobial Activity Antimicrobial Activity 2-aminobenzamide Scaffold->Antimicrobial Activity Anticonvulsant Activity Anticonvulsant Activity 2-aminobenzamide Scaffold->Anticonvulsant Activity

Sources

"2-amino-N-benzyl-N-methylbenzamide" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of 2-amino-N-benzyl-N-methylbenzamide

Introduction: Deconstructing a Molecule of Latent Potential

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," consistently appearing in a multitude of biologically active compounds. The benzamide framework is one such scaffold, serving as the foundation for a wide array of approved therapeutics. This guide focuses on a specific, yet under-investigated derivative: This compound .

While direct, extensive biological data for this exact molecule is not prevalent in public-domain literature, its chemical architecture is a composite of two well-established pharmacophores: the 2-aminobenzamide core and the N-benzylbenzamide moiety. By dissecting the known activities of these parent structures, we can construct a robust, evidence-based hypothesis regarding the potential therapeutic applications of this compound. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a deep dive into its potential mechanisms of action, proposing detailed experimental protocols for its evaluation, and charting a course for future investigation.

Part 1: The 2-Aminobenzamide Core - A Potent Zinc-Binding Pharmacophore

The 2-aminobenzamide structure is a cornerstone in the design of enzyme inhibitors, particularly those targeting metalloenzymes. Its primary therapeutic application to date has been in oncology as a potent inhibitor of Histone Deacetylases (HDACs).[1]

Potential as an Epigenetic Modulator: HDAC Inhibition

HDAC enzymes are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. The 2-aminobenzamide group functions as a highly effective zinc-binding group (ZBG), chelating the essential Zn²⁺ ion within the HDAC active site, thereby inactivating the enzyme.[1] The general structure of these inhibitors comprises three key components, as illustrated below.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor General Structure of a 2-Aminobenzamide HDAC Inhibitor cluster_enzyme HDAC Active Site Cap Cap Group (Surface Recognition) Linker Linker (Spans the Catalytic Tunnel) Cap->Linker Connects to Surface Enzyme Surface Cap->Surface Interaction ZBG Zinc-Binding Group (ZBG) (2-Aminobenzamide Moiety) Linker->ZBG Positions ActiveSite Active Site Pocket with Zn²⁺ Ion ZBG->ActiveSite Chelation Tunnel Catalytic Tunnel Tubulin_Inhibition_Workflow Monomers α/β-Tubulin Dimers Polymerization Polymerization Monomers->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Inhibitor N-Benzylbenzamide Derivative Inhibitor->Monomers Binds to Colchicine Site Inhibitor->Polymerization Inhibits

Caption: Mechanism of tubulin polymerization inhibition by N-benzylbenzamide derivatives.

These compounds have demonstrated remarkable potency, with some analogs exhibiting IC₅₀ values in the low nanomolar range against a panel of cancer cell lines. [2]Furthermore, they can possess potent anti-vascular activity, disrupting the blood supply to tumors. [2] Table 2: Representative Activities of N-Benzylbenzamide-Based Tubulin Inhibitors

Compound ID Target Cell Lines Activity (IC₅₀) Reference
Compound 20b Tubulin Various 12-27 nM [3][2]

| Compound 16f | Tubulin | SMMC-7721, HuH-7 | 89-92 nM | [3]|

Potential as a Neurotherapeutic Agent: Cholinesterase Inhibition

The N-benzylbenzamide scaffold has also been successfully exploited to develop inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). [4]BChE is an important enzyme in the central nervous system, and its inhibition is a therapeutic strategy for managing the cognitive decline associated with Alzheimer's disease. Studies have shown that derivatives from this class can be highly potent and selective for BChE over the related acetylcholinesterase (AChE), with some compounds achieving sub-nanomolar inhibitory activity. [4]An essential feature for these agents is the ability to cross the blood-brain barrier, a property that has been confirmed for select candidates in this class. [4]

Part 3: Proposed Synthesis and Experimental Evaluation

To validate the hypothesized biological activities, this compound must first be synthesized and then subjected to a rigorous screening cascade.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established methods for producing N-substituted 2-aminobenzamides. [5][6]The most direct route involves the reaction of Isatoic Anhydride with N-benzyl-N-methylamine.

Synthesis_Pathway Isatoic Isatoic Anhydride Intermediate Ring Opening & Decarboxylation Isatoic->Intermediate Amine N-Benzyl-N-methylamine Amine->Intermediate + Product 2-amino-N-benzyl- N-methylbenzamide Intermediate->Product Heat (e.g., in DMF)

Caption: Proposed one-step synthesis of the target compound from isatoic anhydride.

Experimental Protocol: Synthesis from Isatoic Anhydride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Isatoic Anhydride (1.0 eq).

  • Solvent: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Amine Addition: Add N-benzyl-N-methylamine (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically accompanied by the evolution of CO₂ gas.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocols for Biological Activity Screening

The following are foundational, self-validating protocols to assess the primary hypothesized activities.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant human HDAC enzyme.

  • Materials: Recombinant HDAC1 enzyme, HDAC assay buffer, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, positive control), developer solution (containing a protease to cleave the deacetylated substrate), 96-well black microplates, and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer containing DMSO (final DMSO concentration <1%).

    • In a 96-well plate, add the test compound dilutions, positive control (TSA), and a vehicle control (DMSO).

    • Add the HDAC1 enzyme to all wells except for a "no enzyme" blank and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate for 60 minutes at 37 °C.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at 37 °C.

    • Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • Data Analysis: Subtract background fluorescence, calculate the percentage of inhibition relative to the vehicle control, and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Principle: This assay measures the change in light absorbance or fluorescence as purified tubulin dimers polymerize into microtubules. Inhibitors will prevent this change.

  • Materials: Lyophilized bovine brain tubulin (>99% pure), tubulin polymerization buffer (e.g., G-PEM buffer with GTP), Paclitaxel (polymerization promoter, positive control), Colchicine (polymerization inhibitor, positive control), high-purity glycerol, 96-well clear microplates, and a temperature-controlled absorbance plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in polymerization buffer.

    • On ice, add tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add the test compound dilutions, positive controls (Paclitaxel, Colchicine), and a vehicle control.

    • Place the plate in a spectrophotometer pre-warmed to 37 °C.

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

    • Data Analysis: Plot absorbance versus time. Polymerization is observed as a sigmoidal increase in absorbance. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ as the concentration of the compound that inhibits polymerization by 50% compared to the vehicle control.

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

  • Materials: Human cancer cell line (e.g., U937 leukemia or H22 liver cancer), complete culture medium (e.g., RPMI-1640 + 10% FBS), 96-well clear cell culture plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization buffer (e.g., acidified isopropanol or DMSO).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Integrated Hypothesis and Future Directions

The structural analysis of this compound suggests a molecule with the potential for a dual-pronged or multi-targeted biological profile.

Integrated Hypothesis: this compound is a promising lead candidate that may exhibit synergistic anticancer activity by concurrently inhibiting histone deacetylases (via its 2-aminobenzamide moiety) and disrupting microtubule dynamics (via its N-benzylbenzamide moiety).

The presence of the N-methyl group, as opposed to a secondary amide, is significant. This modification removes the hydrogen bond donor capability of the amide nitrogen, which can drastically alter binding modes, improve cell permeability, and increase metabolic stability by preventing N-debenzylation.

Future Directions:

  • Execution of Primary Screening: Perform the synthesis and the experimental protocols outlined in Part 3 to confirm or refute the primary hypotheses.

  • Selectivity Profiling: If HDAC activity is confirmed, screen the compound against a panel of HDAC isoforms to determine its selectivity profile.

  • Mechanism of Action Confirmation: Conduct follow-up cellular assays, such as cell cycle analysis (by flow cytometry) and immunofluorescence staining of microtubules, to confirm the antimitotic mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the aromatic rings and the linker to optimize potency and selectivity for the desired targets.

  • Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of promising candidates to assess their drug-like potential.

By systematically exploring the latent potential encoded within its structure, this compound could serve as the starting point for a new class of multi-targeting therapeutics.

References

  • The Evolving Landscape of 2-Aminobenzamide Derivatives: A Structure-Activity Relationship Guide. Benchchem.
  • Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed.
  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
  • n Benzyl Benzamide Derivatives as Selective Sub Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment In. Scribd.

Sources

An In-depth Technical Guide to N-Benzylbenzamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzamide Moiety as a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzamide moiety is a quintessential example of such a scaffold. Its unique combination of a rigid aromatic ring and a flexible amide linker, capable of participating in crucial hydrogen bonding interactions, has made it a cornerstone in the design of countless clinically successful drugs. This guide delves into a specific and highly versatile subclass of these compounds: the N-benzylbenzamides. While we will use "2-amino-N-benzyl-N-methylbenzamide" as a conceptual touchstone, the principles, protocols, and insights discussed herein are broadly applicable to the wider class of N-benzylbenzamide derivatives, a group demonstrating immense potential in oncology, neurodegenerative disease, and infectious disease research.

Core Molecular Architecture and Synthetic Strategies

The fundamental structure of an N-benzylbenzamide consists of a benzoic acid core linked via an amide bond to a benzylamine. This simple framework allows for vast chemical diversity through substitution on both the benzoyl and benzyl rings, as well as on the amide nitrogen.

Retrosynthetic Analysis and Key Synthetic Pathways

The primary disconnection for retrosynthetic analysis of N-benzylbenzamides is the amide bond, leading to a benzoic acid derivative and a benzylamine derivative. The formation of this bond is central to the synthesis of these molecules.

G cluster_products Target Molecule cluster_synthons Key Disconnection cluster_reactants Starting Materials N-Benzylbenzamide N-Benzylbenzamide Amide Bond Amide Bond N-Benzylbenzamide->Amide Bond Retrosynthesis Benzoic Acid Derivative Benzoic Acid Derivative Amide Bond->Benzoic Acid Derivative Benzylamine Derivative Benzylamine Derivative Amide Bond->Benzylamine Derivative

Figure 1: Retrosynthetic analysis of the N-benzylbenzamide scaffold.

Two principal synthetic routes are commonly employed:

Pathway A: Acyl Chloride Formation followed by Nucleophilic Acyl Substitution

This classic and robust two-step method involves the initial activation of a substituted benzoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a substituted benzylamine to form the desired amide.

Pathway B: Direct Amide Coupling

This pathway utilizes coupling agents to facilitate the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need for the often harsh conditions of acyl chloride formation. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields[1].

A notable and efficient variation for the synthesis of 2-aminobenzamides specifically is the reaction of isatoic anhydride with the corresponding amine[2][3]. This one-step process proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and decarboxylation to yield the final product[2].

G cluster_pathway_a Pathway A: Acyl Chloride Route cluster_pathway_b Pathway B: Direct Coupling Benzoic_Acid Substituted Benzoic Acid SOCl2 SOCl₂ or (COCl)₂ Benzoic_Acid->SOCl2 Acyl_Chloride Substituted Benzoyl Chloride SOCl2->Acyl_Chloride Benzylamine_A Substituted Benzylamine Acyl_Chloride->Benzylamine_A N_Benzylbenzamide_A N-Benzylbenzamide Product Benzylamine_A->N_Benzylbenzamide_A Benzoic_Acid_B Substituted Benzoic Acid Coupling_Agents EDC/HOBt or DCC Benzoic_Acid_B->Coupling_Agents Activated_Ester Activated Intermediate Coupling_Agents->Activated_Ester Benzylamine_B Substituted Benzylamine Activated_Ester->Benzylamine_B N_Benzylbenzamide_B N-Benzylbenzamide Product Benzylamine_B->N_Benzylbenzamide_B

Figure 2: Primary synthetic pathways to N-benzylbenzamide derivatives.

Detailed Experimental Protocol: Synthesis of a 2-Amino-N-benzylbenzamide Derivative via Direct Amide Coupling

This protocol is a representative example adapted from established methodologies for the synthesis of N-substituted 2-aminobenzamides using EDC/HOBt coupling agents[1].

Materials:

  • 2-Aminobenzoic acid derivative (1.0 eq)

  • Benzylamine derivative (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminobenzoic acid derivative (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add the benzylamine derivative (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDCI (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylbenzamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Multi-Target Scaffold

The N-benzylbenzamide scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.

Oncology: Targeting Tubulin Polymerization and Deubiquitinases

A significant area of investigation for N-benzylbenzamide derivatives is in cancer therapy. Certain analogs have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which is a clinically validated anti-cancer strategy[4].

One study reported a series of novel N-benzylbenzamide derivatives with potent antiproliferative activities against several cancer cell lines, with IC₅₀ values in the low nanomolar range (12-27 nM)[4]. The lead compound from this study, 20b , demonstrated significant anti-vascular activity and, in its water-soluble phosphate pro-drug form (20b-P ), inhibited tumor growth in a mouse allograft model with an excellent safety profile[4].

Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which incorporate a modified N-benzylamine moiety, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex[5]. This complex is a key regulator of DNA damage response, and its inhibition represents a promising therapeutic strategy for non-small cell lung cancer[5].

Compound Class Target Biological Activity Therapeutic Area Reference
N-BenzylbenzamidesTubulin Polymerization (Colchicine Site)IC₅₀ = 12-27 nM in various cancer cell linesOncology[4]
N-Benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1 DeubiquitinaseNanomolar inhibitory potencyOncology (NSCLC)[5]
Neurodegenerative Disorders: Butyrylcholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, the inhibition of cholinesterases is a key therapeutic approach. While acetylcholinesterase (AChE) inhibitors are well-established, butyrylcholinesterase (BChE) has emerged as a significant target, particularly in later stages of the disease. A recent study unveiled a series of N-benzyl benzamide derivatives as highly potent and selective sub-nanomolar inhibitors of BChE[6].

The lead compounds, S11-1014 and S11-1033 , not only exhibited exceptional inhibitory activity (picomolar to nanomolar IC₅₀ values) but also demonstrated neuroprotective effects and significant therapeutic efficacy in a mouse model of cognitive impairment, comparable to the approved drug rivastigmine[6]. This work highlights the potential of the N-benzylbenzamide scaffold in developing treatments for complex neurodegenerative conditions.

Other Therapeutic Avenues

The versatility of this scaffold extends to other areas:

  • Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis[7].

  • TRPV1 Antagonists: Elaborately substituted propanamides featuring an N-benzyl group have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain and inflammation[8].

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective N-benzylbenzamide-based therapeutics is heavily reliant on a thorough understanding of their structure-activity relationships (SAR). While specific SAR is target-dependent, some general principles can be inferred from the available literature.

SAR_Concept Scaffold N-Benzylbenzamide Core Benzoyl_Ring Benzoyl Ring Substituents Scaffold->Benzoyl_Ring Modulates binding affinity & selectivity Benzyl_Ring Benzyl Ring Substituents Scaffold->Benzyl_Ring Influences lipophilicity & pharmacokinetic properties Amide_N Amide Nitrogen Substitution Scaffold->Amide_N Alters H-bond capability & conformation note1 e.g., 2-amino group for H-bonding (as in many kinase inhibitors) Benzoyl_Ring->note1 note2 e.g., Methoxy groups in tubulin inhibitors to mimic colchicine binding pattern Benzyl_Ring->note2 note3 e.g., N-methylation (as in our title compound) can improve metabolic stability and cell permeability Amide_N->note3

Figure 3: Key structural regions influencing the SAR of N-benzylbenzamides.

  • Benzoyl Ring: Substitutions on this ring are critical for target engagement. For instance, in the 2-amino-N-benzylbenzamide series, the 2-amino group can act as a crucial hydrogen bond donor, anchoring the molecule in the target's binding pocket. The position and nature of other substituents (e.g., halogens, alkyl groups) can fine-tune potency and selectivity[9].

  • Benzyl Ring: Modifications to the benzyl moiety often impact pharmacokinetic properties such as solubility and metabolic stability. In the case of tubulin inhibitors, specific substitution patterns on this ring are designed to mimic the trimethoxyphenyl ring of colchicine, enhancing binding affinity[4].

  • Amide Linker: The amide bond itself is a key interaction point. The N-H group can act as a hydrogen bond donor. N-alkylation, such as the N-methyl group in our conceptual molecule "this compound," removes this hydrogen bond donor capability but can increase metabolic stability and alter the conformational preferences of the molecule, which may be beneficial for certain targets.

Conclusion and Future Outlook

The N-benzylbenzamide scaffold represents a highly successful and enduring platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to present functional groups in a well-defined three-dimensional space, has enabled the development of potent and selective modulators for a diverse array of biological targets. From disrupting the cytoskeleton of cancer cells to protecting neurons in the brain, the applications of this "privileged structure" continue to expand.

Future research will undoubtedly focus on the synthesis of novel, more complex derivatives, leveraging advanced synthetic methodologies to explore new chemical space. The integration of computational chemistry and structural biology will be paramount in guiding the rational design of next-generation N-benzylbenzamide-based therapeutics with improved efficacy, selectivity, and drug-like properties. The journey of this remarkable scaffold is far from over, and it is poised to remain a cornerstone of drug discovery for years to come.

References

  • (Reference details to be populated based on specific cit
  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • (Reference details to be populated based on specific cit
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health.
  • (Reference details to be populated based on specific cit
  • (Reference details to be populated based on specific cit
  • Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.
  • (Reference details to be populated based on specific cit
  • A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs. Benchchem.
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  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.
  • Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
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Methodological & Application

Synthesis of 2-amino-N-benzyl-N-methylbenzamide from 2-aminobenzoic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-N-benzyl-N-methylbenzamide, a valuable scaffold in medicinal chemistry and drug discovery, starting from the readily available 2-aminobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry.[1][2] The target molecule, this compound, incorporates the anthranilamide framework, a privileged structure found in numerous biologically active compounds. This guide outlines a robust and efficient method for its preparation via the coupling of 2-aminobenzoic acid with N-benzyl-N-methylamine, facilitated by a carbodiimide-mediated activation of the carboxylic acid.

Synthetic Strategy: A Tale of Two Molecules

The overall synthetic transformation involves the formation of an amide bond between a carboxylic acid (2-aminobenzoic acid) and a secondary amine (N-benzyl-N-methylamine). The primary challenge in such a reaction is the inherent lack of reactivity of a carboxylic acid towards an amine under ambient conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.

Activation of the Carboxylic Acid

A widely employed and effective method for activating carboxylic acids is the use of carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).[3][4][5]

The mechanism of activation proceeds as follows:

  • The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea byproduct. To mitigate this, HOBt is added.

  • HOBt rapidly reacts with the O-acylisourea to form an activated HOBt ester. This ester is more stable than the O-acylisourea but sufficiently reactive towards the amine.

  • The amine then attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and releasing HOBt.

The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[3][5]

The Amine Component: N-benzyl-N-methylamine

N-benzyl-N-methylamine is a commercially available secondary amine.[6] Should a laboratory synthesis be required, it can be prepared via several established methods, such as the reductive amination of benzaldehyde with methylamine to form N-benzylidenemethylamine, followed by reduction with a suitable reducing agent like sodium borohydride or catalytic hydrogenation.[7][8][9]

Experimental Workflow

The synthesis of this compound can be visualized as a two-step, one-pot process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_purification Workup & Purification 2_aminobenzoic_acid 2-Aminobenzoic Acid Activation Activation of Carboxylic Acid 2_aminobenzoic_acid->Activation N_benzyl_N_methylamine N-benzyl-N-methylamine Coupling Amide Bond Formation N_benzyl_N_methylamine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base Base (e.g., TEA) Base->Coupling Solvent Solvent (e.g., DCM) Solvent->Coupling Activation->Coupling Activated Ester Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Aminobenzoic AcidC₇H₇NO₂137.14101.37 g
N-benzyl-N-methylamineC₈H₁₁N121.18111.33 g (1.45 mL)
EDC·HClC₈H₁₇N₃·HCl191.70122.30 g
HOBtC₆H₅N₃O135.13121.62 g
Triethylamine (TEA)C₆H₁₅N101.19303.04 g (4.18 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Saturated NaHCO₃ solution---50 mL
Brine---50 mL
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed
Silica Gel (for chromatography)SiO₂60.08-As needed
Eluent for Chromatography---Hexane/Ethyl Acetate
Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (1.37 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask and stir the suspension.

  • Activation: To the stirring suspension, add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the activated ester forms.

  • Addition of Amine and Base: In a separate vial, dissolve N-benzyl-N-methylamine (1.33 g, 11 mmol) in DCM (10 mL). Add this solution to the reaction mixture, followed by the dropwise addition of triethylamine (4.18 mL, 30 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (40 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3] Elute with a gradient of hexane and ethyl acetate to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H of benzyl), 7.10-7.20 (m, 1H, Ar-H), 6.60-6.80 (m, 3H, Ar-H), 4.60 (s, 2H, CH₂), 3.00 (s, 3H, CH₃), 4.00-5.00 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 169.0 (C=O), 148.0 (C-NH₂), 138.0 (Ar-C), 132.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 118.0 (Ar-CH), 116.0 (Ar-CH), 115.0 (Ar-C), 53.0 (CH₂), 35.0 (CH₃).

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch, amine), 3300 (N-H stretch, amide), 3030 (C-H stretch, aromatic), 2920 (C-H stretch, aliphatic), 1630 (C=O stretch, amide I), 1530 (N-H bend, amide II).

  • Mass Spectrometry (ESI+): m/z 241.13 [M+H]⁺.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure anhydrous conditions. - Increase reaction time or gently warm the reaction mixture. - Use a different coupling agent like HATU or T3P, which can be more efficient for sterically hindered substrates.[1][4]
Side reactions.- Control the reaction temperature. - The amino group of 2-aminobenzoic acid could potentially react. While less nucleophilic than the added amine, protection may be considered for challenging cases.
Difficult Purification Presence of N-acylurea byproduct.- If using EDC, the urea byproduct is water-soluble and should be removed during the aqueous workup. Ensure thorough washing.[5]
Co-eluting impurities.- Optimize the solvent system for column chromatography. A gradient elution is recommended.[11]

Safety Considerations

  • This compound: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12]

  • EDC·HCl and HOBt: Are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of amide bond formation and paying careful attention to the experimental details, researchers can successfully prepare this valuable compound for further applications in drug discovery and development. The choice of coupling reagents and reaction conditions can be further optimized to suit specific laboratory setups and purity requirements.

References

  • Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from [Link]

  • Supporting Information for "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds". (n.d.). Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzylidenemethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. Retrieved from [Link]

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  • NIST WebBook. (n.d.). Benzamide, n-benzyl-2-(methylamino)-. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (2016, May 24). What is/are the best activator/s for reaction of amidation? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Institutes of Health. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-N-methylbenzamide. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, October 8). Direct Amidation of Carboxylic Acids with Nitroarenes. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • ACS Publications. (2025, August 10). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

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Application Note: Strategies and Protocols for the Synthesis of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of amide bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of various amide coupling protocols for the synthesis of 2-amino-N-benzyl-N-methylbenzamide, a model compound that presents unique synthetic challenges. We will explore the causality behind experimental choices for several key methodologies, including carbodiimide, uronium salt, mixed anhydride, and acid chloride-based approaches. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of amide bond formation with challenging substrates.

Introduction: The Challenge of Selective Amidation

The amide bond is a ubiquitous functional group found in countless biologically active molecules, polymers, and fine chemicals.[1][2] While numerous methods exist for its construction, the direct coupling of a carboxylic acid and an amine remains a non-trivial endeavor, often necessitating the activation of the carboxylic acid to overcome the competing acid-base reaction.[3][4]

The target molecule, This compound , presents a classic chemoselectivity challenge. The starting materials, 2-aminobenzoic acid and N-benzyl-N-methylamine, contain two distinct nucleophilic nitrogen atoms: the secondary amine of the coupling partner and the primary aniline of the acid. Without careful selection of the coupling protocol, self-condensation of the 2-aminobenzoic acid or other side reactions can significantly reduce the yield of the desired product.

This application note will dissect four common protocols, providing not only the procedural steps but also the underlying mechanistic rationale to empower scientists to make informed decisions for their specific synthetic needs.

G cluster_start Starting Materials cluster_product Product A 2-Aminobenzoic Acid C Amide Coupling Protocols A->C B N-Benzyl-N-methylamine B->C D This compound C->D

Diagram 1: General synthetic workflow for the target amide.

Protocol Comparison: Choosing the Optimal Path

The selection of an amide coupling protocol is dictated by factors including substrate reactivity, steric hindrance, potential for side reactions, cost, and scalability.[5] For the synthesis of this compound, the primary consideration is achieving chemoselective acylation of the secondary amine in the presence of the aniline moiety.

Protocol A: Carbodiimide-Mediated Coupling with EDC/HOBt

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used zero-length crosslinkers that activate carboxylic acids.[6][7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is prone to a debilitating side reaction: rearrangement to a stable, unreactive N-acylurea. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is less reactive but stable enough to prevent rearrangement while still readily undergoing aminolysis.[8]

G RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl +EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester (Stable Intermediate) O_acyl->HOBt_ester +HOBt (Fast) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Slow) HOBt HOBt (Additive) HOBt->HOBt_ester Amide Desired Amide HOBt_ester->Amide +Amine Amine Amine (R'R''NH) Amine->Amide

Diagram 2: EDC/HOBt coupling mechanism highlighting the role of HOBt.

Experimental Protocol:

  • To a stirred solution of 2-aminobenzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF (0.2 M) at 0 °C under a nitrogen atmosphere, add N-benzyl-N-methylamine (1.1 equiv.).

  • Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale & Insights:

  • Why DMF? Polar aprotic solvents like DMF are excellent for dissolving the reactants and salts formed during the reaction.[10]

  • Why 0 °C? The initial activation is exothermic. Starting at a low temperature helps control the reaction rate and minimizes potential side reactions.

  • Why HOBt? As shown in Diagram 2, HOBt is crucial for preventing the formation of the N-acylurea byproduct and can help suppress racemization in chiral substrates.[4][8]

Protocol B: Uronium Salt-Mediated Coupling with HATU

Uronium/aminium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and fast-acting coupling agents.[10][11] HATU reacts with a carboxylate to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted into a highly reactive OAt-active ester.[10][12] The pyridine nitrogen in the HOAt leaving group is thought to accelerate the final aminolysis step via a neighboring group effect.[10]

G Carboxylate Carboxylate (R-COO⁻) Isouronium O-Acylisouronium Salt Carboxylate->Isouronium +HATU HATU HATU HATU->Isouronium OAt_ester OAt Active Ester Isouronium->OAt_ester Rapid Attack by OAt⁻ TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Desired Amide OAt_ester->Amide +Amine Amine Amine (R'R''NH) Amine->Amide

Diagram 3: Simplified mechanism of amide bond formation using HATU.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 equiv.) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).[13]

  • Add HATU (1.1 equiv.) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add N-benzyl-N-methylamine (1.1 equiv.) to the activated mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol A (Section 2.1, steps 4-5).

  • Purify the crude product by silica gel column chromatography.

Rationale & Insights:

  • Why DIPEA? A tertiary amine base is required to deprotonate the carboxylic acid, forming the carboxylate needed for the initial attack on HATU.[12][13] DIPEA is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine.

  • Pre-activation: Allowing the acid, base, and HATU to stir before adding the amine ensures the formation of the active ester, which can lead to cleaner and faster reactions.

  • Side Reactions: A potential side reaction with uronium reagents is the formation of a guanidinium byproduct if the coupling reagent reacts with the amine nucleophile. Using a slight excess of the carboxylic acid relative to HATU can minimize this. The byproducts (tetramethylurea and HOAt) can sometimes be challenging to remove.[14]

Protocol C: The Mixed Anhydride Method

This classic method is cost-effective and highly suitable for large-scale synthesis.[15] It involves activating the carboxylic acid by forming a mixed carbonic-carboxylic anhydride. Reagents like isobutyl chloroformate are commonly used.[15] The amine then preferentially attacks the more electrophilic carbonyl of the original acid, releasing isobutanol and CO₂ as byproducts.

Experimental Protocol:

  • Dissolve 2-aminobenzoic acid (1.0 equiv.) in anhydrous THF (0.3 M) and cool to -15 °C under a nitrogen atmosphere.

  • Add N-methylmorpholine (NMM) (1.1 equiv.) and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (1.05 equiv.) dropwise, maintaining the temperature at -15 °C. Stir for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve N-benzyl-N-methylamine (1.05 equiv.) in a small amount of cold THF.

  • Add the amine solution to the mixed anhydride solution dropwise, keeping the temperature at -15 °C.

  • Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Filter the reaction mixture to remove NMM·HCl salt.

  • Concentrate the filtrate and redissolve in ethyl acetate. Perform an aqueous work-up as described in Protocol A (Section 2.1, step 4).

  • Purify via column chromatography or recrystallization.

Rationale & Insights:

  • Why -15 °C? Low temperature is critical to prevent disproportionation of the mixed anhydride into two molecules of a symmetric anhydride and to minimize side reactions.[15]

  • Why NMM? N-methylmorpholine is a common base for this transformation. Its hydrochloride salt has limited solubility in many organic solvents, allowing for easy removal by filtration.

  • Regioselectivity: The attack of the amine on the mixed anhydride is generally regioselective for the carboxylic acid carbonyl due to electronic and steric factors.[16]

Protocol D: The Acid Chloride Method

Converting a carboxylic acid to a highly reactive acid chloride is a fundamental method for amide synthesis.[17][18] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used for this transformation.[19][20] The resulting acid chloride reacts rapidly with amines in the presence of a base to trap the HCl byproduct.[17] This method is robust but can be too harsh for sensitive substrates. The free aniline group on 2-aminobenzoyl chloride could be problematic, potentially leading to polymerization.

Experimental Protocol:

  • Step 1: Formation of Acid Chloride. In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-aminobenzoic acid (1.0 equiv.) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5 equiv.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2 hours or until gas evolution ceases.

  • Cool the mixture and remove all volatile components under reduced pressure to yield the crude 2-aminobenzoyl chloride. Use this immediately in the next step.

  • Step 2: Amidation. Dissolve the crude acid chloride in anhydrous DCM (0.3 M) and cool to 0 °C.

  • In a separate flask, dissolve N-benzyl-N-methylamine (1.1 equiv.) and triethylamine (TEA) (1.5 equiv.) in anhydrous DCM.

  • Add the amine/TEA solution dropwise to the acid chloride solution.

  • Stir at 0 °C for 30 minutes, then at room temperature for 2-3 hours.

  • Perform an aqueous work-up as described in Protocol A (Section 2.1, step 4) and purify the product.

Rationale & Insights:

  • Why SOCl₂? Thionyl chloride is an effective and inexpensive chlorinating agent; the byproducts (SO₂ and HCl) are gaseous and easily removed.[20]

  • Why TEA? A base is required to scavenge the HCl generated during the amidation step, which would otherwise protonate the amine, rendering it non-nucleophilic.[17][21]

  • Caution: This method involves corrosive reagents and the intermediate acid chloride can be unstable. The presence of the unprotected aniline makes this route the most likely to generate side products compared to the other protocols discussed.

Data Summary and Comparison

ProtocolKey Reagent(s)Relative CostReaction TimeKey AdvantagesKey Disadvantages
A: Carbodiimide EDC, HOBt

12-18 hMild conditions; good for sensitive substrates.N-acylurea formation possible; workup needed to remove urea/HOBt.
B: Uronium Salt HATU, DIPEA

2-4 hVery fast and high yielding; highly efficient.Expensive; byproducts can be difficult to remove; potential for guanidinium side reaction.[14]
C: Mixed Anhydride Isobutyl Chloroformate$3-5 hInexpensive; scalable; clean byproducts (gas, alcohol).[15]Requires strict temperature control (-15 °C).
D: Acid Chloride SOCl₂ or (COCl)₂$3-5 hRobust; uses cheap reagents; highly reactive intermediate.Harsh conditions; potential for side reactions with sensitive functional groups (e.g., the aniline).

Purification and Characterization

Purification of N-substituted benzamides can often be achieved by standard silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[22] Recrystallization can also be an effective method for obtaining highly pure material, especially on a larger scale.[23] Due to the basicity of the aniline and the tertiary amine in the product, tailing on silica gel can sometimes be an issue. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help mitigate this.[24]

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR) to confirm its identity and purity.

Conclusion and Recommendations

The synthesis of this compound is readily achievable through several common amide coupling strategies.

  • For small-scale laboratory synthesis where speed and high yield are paramount, the HATU protocol (B) is an excellent choice, provided the cost is not a prohibitive factor.

  • For a balance of mild conditions, good yield, and moderate cost , the EDC/HOBt protocol (A) is a reliable and widely applicable method.

  • For large-scale or process chemistry applications , the mixed anhydride method (C) offers significant advantages in terms of cost and ease of byproduct removal, making it a highly practical option.

  • The acid chloride method (D) , while effective, should be considered with caution for this particular substrate due to the potential for side reactions involving the unprotected aniline.

Ultimately, the choice of protocol depends on the specific constraints and goals of the project. By understanding the mechanisms and rationales presented in this guide, researchers can better troubleshoot and optimize their synthetic routes to achieve their desired outcomes efficiently and effectively.

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  • Wikipedia. (n.d.). Carbodiimide. Retrieved January 15, 2026. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Retrieved January 15, 2026.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 15, 2026.
  • ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. Retrieved January 15, 2026.
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  • ResearchGate. (n.d.).
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  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 15, 2026.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 15, 2026.
  • Organic Chemistry Portal. (n.d.).
  • Molbase. (n.d.). Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. Retrieved January 15, 2026.
  • Reddit. (2021). Purification of N-benzylbenzamides : r/chemistry. Retrieved January 15, 2026.
  • ResearchGate. (n.d.). The Chemistry of Phosphinous Amides (Aminophosphanes)
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 15, 2026.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved January 15, 2026.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved January 15, 2026.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. Retrieved January 15, 2026.
  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Retrieved January 15, 2026.
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct : r/Chempros. Retrieved January 15, 2026.
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Application Notes and Protocols for the Purification of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 2-amino-N-benzyl-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications and drug safety profiles, this document outlines three primary purification strategies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each methodology is presented with a deep mechanistic rationale, step-by-step protocols, and troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve high-purity material. The protocols are designed to be self-validating, emphasizing in-process controls and analytical verification.

Introduction: The Imperative for Purity

This compound (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ) is a bespoke synthetic intermediate whose utility in drug development is intrinsically linked to its purity. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials (e.g., 2-aminobenzoic acid derivatives, N-benzyl-N-methylamine), coupling reagents, and side-products arising from undesired reactions. These contaminants can interfere with subsequent synthetic steps, compromise the biological activity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

This guide is structured to provide not just procedural steps, but a foundational understanding of the physicochemical principles governing each purification technique. By understanding the "why" behind each step, researchers can intelligently adapt and troubleshoot these protocols for optimal results.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is predicated on the physicochemical properties of the target molecule. While extensive experimental data for this compound is not widely published, we can infer key characteristics from its constituent functional groups:

  • Aromatic Amine (Anilino Group): The primary amino group attached to the benzene ring imparts basicity. This functionality is crucial for purification methods involving pH manipulation, such as acid-base extraction. However, this group can also be susceptible to oxidation, leading to colored impurities.

  • Tertiary Amide: The N,N-disubstituted amide is a relatively stable and polar functional group. It can participate in hydrogen bonding as an acceptor.

  • Benzyl and Methyl Groups: These nonpolar substituents contribute to the overall lipophilicity of the molecule, influencing its solubility in organic solvents.

The presence of both a basic amine and a polar amide group suggests a molecule of intermediate polarity, which will be a key consideration in designing chromatographic separations.

Purification Strategy I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Rationale and Solvent Selection

The key to successful recrystallization is identifying a suitable solvent or solvent pair. Given the structure of this compound, a solvent of intermediate polarity is likely to be effective. A systematic solvent screening is the most reliable approach.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExample SolventsRationale
AlcoholsEthanol, IsopropanolOften effective for compounds with hydrogen bonding capabilities. Can be used in combination with water as an anti-solvent.[1]
EstersEthyl AcetateA versatile solvent for a range of organic compounds with intermediate polarity.[1]
AromaticTolueneUseful for less polar compounds; may require a co-solvent to increase solubility at higher temperatures.[1]
KetonesAcetoneA polar aprotic solvent; its low boiling point can be advantageous for easy removal.[1]
Mixed Solvent SystemsEthanol/Water, Ethyl Acetate/HexanesAllows for fine-tuning of polarity to achieve the ideal solubility profile. Hexanes act as an "anti-solvent" to induce crystallization.
Protocol: Single-Solvent Recrystallization
  • Solvent Screening: In small test tubes, add ~20 mg of the crude material. Add a candidate solvent dropwise at room temperature until the solid just dissolves. If it is highly soluble at room temperature, the solvent is unsuitable. If sparingly soluble, heat the mixture. A good solvent will fully dissolve the compound upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper. This prevents premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be melting before it dissolves or the solution is supersaturated. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.[2]

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of pure product. If these fail, evaporate some of the solvent and allow it to cool again.

Purification Strategy II: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

Mechanistic Considerations and Challenges

The primary amino group in this compound presents a significant challenge in normal-phase chromatography using silica gel. Silica gel is acidic and can strongly adsorb basic compounds like amines, leading to poor recovery and significant peak tailing.[2]

To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA will preferentially interact with the acidic sites on the silica, allowing the target amine to elute more symmetrically and efficiently.

Workflow for Method Development

G cluster_0 TLC Analysis cluster_1 Column Preparation & Elution cluster_2 Analysis & Isolation TLC 1. Run TLC in various solvent systems (e.g., Hexane/Ethyl Acetate) TLC_TEA 2. Add 0.5-1% Triethylamine (TEA) to the mobile phase TLC->TLC_TEA Observe tailing? Rf 3. Aim for a target Rf value of ~0.3 for the product TLC_TEA->Rf Optimize solvent ratio Pack 4. Pack silica gel column with the chosen eluent + TEA Rf->Pack Optimal system found Load 5. Load crude product (adsorbed on silica or dissolved in minimal DCM) Pack->Load Elute 6. Elute with the mobile phase, collecting fractions Load->Elute Analyze 7. Analyze fractions by TLC Elute->Analyze Combine 8. Combine pure fractions Analyze->Combine Evaporate 9. Evaporate solvent under reduced pressure Combine->Evaporate

Caption: Workflow for developing a column chromatography method.

Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Spot the crude material on a TLC plate and elute with various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). Add ~1% triethylamine to the mobile phase to prevent tailing. The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including TEA). Carefully pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a flash chromatography system or hand bellows) to push the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Strategy III: Acid-Base Extraction

This liquid-liquid extraction technique exploits the basicity of the aromatic amine to separate the target compound from neutral or acidic impurities. The process involves converting the basic amine into a water-soluble salt, which can then be separated from water-insoluble impurities.

The Chemical Principle

The primary amino group of this compound can be protonated by an aqueous acid (like HCl) to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral impurities will remain in the organic phase. After separating the layers, the aqueous layer is basified to deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine, which will precipitate or can be extracted back into an organic solvent.[3][4]

G Start Crude Product in Organic Solvent (e.g., Dichloromethane) Add_Acid Extract with aqueous HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer: Neutral & Acidic Impurities Separate1->Organic1 Phase 1 Aqueous1 Aqueous Layer: Protonated Product (Salt) Separate1->Aqueous1 Phase 2 Add_Base Add aqueous NaOH to pH > 10 Aqueous1->Add_Base Precipitate Product Precipitates or is Extracted back into Fresh Organic Solvent Add_Base->Precipitate Isolate Isolate Pure Product (Filter or Evaporate Solvent) Precipitate->Isolate

Caption: Workflow for Acid-Base Extraction.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of 1 M HCl. Combine the aqueous extracts. The neutral and acidic impurities remain in the original organic layer, which can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 10, check with pH paper). The neutral this compound should precipitate out as a solid or an oil.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product oils out or for higher recovery: Add fresh DCM to the flask, transfer to a separatory funnel, and extract the product back into the organic layer. Repeat the extraction twice. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Purity Assessment

Post-purification, the purity of this compound should be rigorously assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

Conclusion

The purification of this compound can be effectively achieved through recrystallization, flash column chromatography, or acid-base extraction. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. For general-purpose purification, recrystallization offers a simple and scalable solution. For complex mixtures or when high purity is paramount, flash column chromatography with a triethylamine-modified eluent is recommended. Acid-base extraction provides an excellent alternative for removing neutral and acidic impurities. By applying the principles and protocols outlined in this guide, researchers can confidently obtain high-purity this compound for their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 2-amino-N-benzylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Khan, I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3690. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic functionalization of 2-amino-N-benzyl-N-methylbenzamide , a versatile scaffold with significant potential in medicinal chemistry and materials science. The strategic location of a primary aromatic amine, a tertiary benzamide, and an activated aromatic ring offers multiple avenues for chemical modification, enabling the generation of diverse molecular libraries for biological screening and materials development. This document details robust protocols for the synthesis of the core molecule and subsequent modifications, including reactions at the primary amino group, electrophilic aromatic substitution on the benzene ring, and cyclization strategies. Each protocol is accompanied by mechanistic insights to explain the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the this compound Scaffold

The 2-aminobenzamide framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, combines the key features of an anthranilamide with a tertiary amide bearing both benzyl and methyl substituents. This unique combination presents three primary reactive centers for functionalization:

  • The Primary Aromatic Amine (-NH₂): A versatile handle for N-alkylation, N-acylation, diazotization followed by Sandmeyer-type reactions, and participation in cyclization reactions.

  • The Aromatic Ring: Activated by the ortho-amino group, it is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents to modulate electronic and steric properties. The tertiary amide group also acts as a powerful directing group in ortho-metalation strategies.

  • The Tertiary Amide Moiety: While generally robust, the N-benzyl group offers potential for modification or cleavage under specific conditions.

The ability to selectively modify these positions allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and target binding affinity, making this scaffold a valuable starting point for drug discovery programs.

Synthesis of the Core Scaffold: this compound

The most direct and efficient synthesis of N,N-disubstituted 2-aminobenzamides involves the reaction of isatoic anhydride with the corresponding secondary amine. This one-step process proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to afford the desired benzamide.[1][2]

Workflow for the Synthesis of this compound

Isatoic_Anhydride Isatoic Anhydride Reaction Nucleophilic Acyl Substitution & Decarboxylation Isatoic_Anhydride->Reaction Amine N-Benzyl-N-methylamine Amine->Reaction Solvent High-boiling Solvent (e.g., DMF, Toluene) Solvent->Reaction Heat Heat (e.g., 100-140 °C) Heat->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of N-substituted 2-aminobenzamides.[1][3][4][5]

Materials:

  • Isatoic anhydride

  • N-Benzyl-N-methylamine

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add isatoic anhydride (1.0 eq) and anhydrous DMF (or toluene) to make a 0.5 M solution.

  • Add N-benzyl-N-methylamine (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when CO₂ evolution ceases and the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 85-95%

Functionalization of the Primary Amino Group

The primary amino group is a highly versatile functional handle for derivatization.

N-Acylation

N-acylation introduces an amide bond, which can significantly alter the electronic properties of the molecule and provide a new point for hydrogen bonding interactions. The reaction is typically carried out with an acyl chloride or anhydride in the presence of a non-nucleophilic base.[6]

Protocol 2: N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (TEA or pyridine) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. The base neutralizes the HCl generated during the reaction.

Diazotization and Sandmeyer Reaction

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, through the Sandmeyer reaction.[7][8][9][10][11][12] This allows for the introduction of functionalities that are not easily accessible through direct electrophilic aromatic substitution.

Workflow for Sandmeyer Reaction

A This compound B Diazonium Salt Intermediate A->B NaNO₂, H⁺ 0-5 °C C Functionalized Product (Halide, CN, OH, etc.) B->C Cu(I)X

Caption: General workflow for the Sandmeyer reaction.

Protocol 3: Sandmeyer Bromination

Materials:

  • This compound

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice bath

  • Beakers and flasks

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in 48% HBr. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture, extract with a suitable organic solvent (e.g., DCM or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 2-bromo-N-benzyl-N-methylbenzamide by column chromatography.

Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The amino group is a strong activating and ortho, para-directing group for EAS. Due to steric hindrance from the adjacent benzamide moiety, substitution is expected to occur predominantly at the para position (C5) to the amino group.

Protocol 4: Bromination of the Aromatic Ring

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 2-amino-5-bromo-N-benzyl-N-methylbenzamide.

Protocol 5: Nitration of the Aromatic Ring

Caution: Nitration reactions are highly exothermic and require careful temperature control.

Materials:

  • This compound

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Ice-salt bath

  • Dropping funnel

Procedure:

  • Protection of the Amino Group (Optional but Recommended): To avoid oxidation and the formation of a meta-directing ammonium ion, the amino group can be protected as an acetamide (see Protocol 2 with acetyl chloride). The acetyl group can be removed by acid or base hydrolysis after nitration.

  • Dissolve the (protected) this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the benzamide, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • If the amino group was protected, proceed with deprotection. Purify the final product by recrystallization or column chromatography.

Directed ortho-Metalation (DoM)

The tertiary amide group is a powerful directed metalation group (DMG), capable of directing deprotonation to the ortho position (C3) using a strong base like sec-butyllithium. This provides a regioselective route to 3-substituted derivatives, which are not accessible via standard EAS.[1][8][13][14][15]

Workflow for Directed ortho-Metalation

A This compound B ortho-Lithiated Intermediate A->B s-BuLi, THF -78 °C C 3-Substituted Product B->C Electrophile (E⁺)

Caption: General workflow for Directed ortho-Metalation.

Cyclization Reactions: Synthesis of Heterocycles

The 1,2-disubstitution pattern of the 2-aminobenzamide scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones, which are prevalent in many bioactive molecules.[16][17][18][19][20]

Protocol 6: Synthesis of a Quinazolinone Derivative

This protocol involves the condensation of the 2-aminobenzamide with an aldehyde or its equivalent.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Ethanol or Acetic Acid

  • Oxidizing agent (e.g., H₂O₂, DDQ, or air)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux. In some cases, an oxidizing agent is added to facilitate the final aromatization step. For metal-free conditions, H₂O₂ can be used.[18]

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting quinazolinone derivative by column chromatography or recrystallization.

Summary of Functionalization Strategies and Data

Functionalization Site Reaction Type Reagents Typical Position of Functionalization Reference Protocols
Primary Amino Group N-AcylationAcyl Chloride, Base-NH-C(O)RProtocol 2
Diazotization/SandmeyerNaNO₂, H⁺, CuXReplacement of -NH₂ with X (e.g., Br, Cl, CN)Protocol 3
Aromatic Ring Electrophilic BrominationNBSC5 (para to -NH₂)Protocol 4
Electrophilic NitrationHNO₃, H₂SO₄C5 (para to -NH₂)Protocol 5
Directed ortho-Metalations-BuLi, ElectrophileC3 (ortho to -CONR₂)-
Amine & Amide CyclizationAldehyde, OxidantFormation of Quinazolinone ringProtocol 6

References

  • Benchchem. A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Alternatives.

  • ResearchGate. Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols.

  • Wikipedia. Buchwald–Hartwig amination.

  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzamide.

  • Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier.

  • University of Regensburg. Directed (ortho) Metallation.

  • Wikipedia. Directed ortho metalation.

  • Hindawi. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.

  • Google Patents. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

  • PubMed. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides.

  • Wikipedia. Sandmeyer reaction.

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

  • ResearchGate. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions | Request PDF.

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.

  • PrepChem.com. Synthesis of Step 1. 2-Amino-N-phenylbenzamide.

  • Benchchem. A Comparative Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide: An Evaluation of Precursor Efficacy.

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review.

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

  • ResearchGate. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF.

  • Google Patents. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide.

  • National Center for Biotechnology Information. Deaminative chlorination of aminoheterocycles.

  • eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.

  • Google Patents. Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1.

  • YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling.

  • Heterocyclic Letters. No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11.

  • Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

  • ResearchGate. Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids | Request PDF.

  • Beilstein Journal of Organic Chemistry. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

  • ResearchGate. Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis.

  • Google Patents. US3076037A - Process for the nitration of halobenzenes.

  • Google Patents. US5945537A - Nitration of pyridine-2, 6-diamines.

  • Sci-Hub. ChemInform Abstract: Preparation of N‐Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids..

  • Supporting Information. 25 - Supporting Information.

  • Royal Society of Chemistry. Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia.

  • ResearchGate. Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines.

  • PubMed. Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences.

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Application Notes and Protocols for 2-amino-N-benzyl-N-methylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis and potential applications of 2-amino-N-benzyl-N-methylbenzamide, a versatile benzamide derivative. While direct literature on this specific molecule is limited, this guide synthesizes information from structurally related compounds to propose robust synthetic protocols and explore its utility as a scaffold in organic synthesis and medicinal chemistry. The protocols herein are grounded in established chemical principles, offering a solid foundation for researchers to produce and utilize this compound in their work.

Introduction: The Benzamide Scaffold

Benzamides are a prominent class of compounds in medicinal chemistry and materials science, known for their wide range of biological activities and utility as synthetic intermediates. The molecule this compound incorporates several key structural features: a primary aromatic amine, a tertiary benzamide, and a benzyl group. This unique combination of functional groups makes it an attractive building block for creating diverse molecular libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The primary amino group at the 2-position is a potent nucleophile, poised for a variety of functionalization reactions.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary pathways starting from readily available precursors: isatoic anhydride or 2-aminobenzoic acid.

Pathway 1: From Isatoic Anhydride

This one-step method involves the reaction of isatoic anhydride with N-benzyl-N-methylamine. The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine attacks a carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired benzamide.[1]

Pathway 2: From 2-Aminobenzoic Acid

A two-step approach beginning with 2-aminobenzoic acid offers an alternative. The carboxylic acid is first activated, typically by conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-aminobenzoyl chloride is then reacted with N-benzyl-N-methylamine in a nucleophilic acyl substitution to form the final product.[1] Another common method for the second step is the use of peptide coupling agents.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous N-substituted 2-aminobenzamides.

Protocol 1: Synthesis via Amide Coupling of 2-Aminobenzoic Acid

This protocol details the synthesis using a common amide coupling agent, which is often preferred for its milder conditions and higher yields compared to the acid chloride route.

Materials:

  • 2-Aminobenzoic acid

  • N-benzyl-N-methylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) to the mixture and stir for 20 minutes at room temperature to activate the carboxylic acid.

  • Add N-benzyl-N-methylamine (1.1 eq) dropwise to the reaction mixture.

  • Add TEA or DIPEA (2.5 eq) to the solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the presence of aromatic, benzylic, and methyl protons and carbons, and the formation of the amide bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C15H16N2O, MW: 240.30 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H of the primary amine, C=O of the amide).

Applications in Organic Synthesis: A Versatile Scaffold

The structure of this compound offers multiple sites for further chemical modification, making it a valuable intermediate.

Functionalization of the 2-Amino Group

The primary aromatic amine is the most reactive site for electrophilic attack.

  • N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This is a common strategy in drug discovery to introduce a variety of substituents.

  • N-Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones can provide a more selective route to secondary or tertiary amines.

  • Coupling Reactions: The amino group can participate in various carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination, to create more complex structures.[2]

Protocol 2: N-Acylation of the 2-Amino Group

This protocol details a general procedure for the acylation of the primary amino group of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the N-acylated product.

Building Block for Heterocyclic Synthesis

The 2-aminobenzamide moiety is a well-known precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolinones. For instance, reaction with a one-carbon synthon can lead to the formation of a quinazolinone ring system, a privileged scaffold in medicinal chemistry.[3]

Data Presentation

Table 1: Physicochemical Properties of 2-amino-N-benzylbenzamide (Analog)

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂OPubChem
Molecular Weight226.27 g/mol PubChem
AppearanceSolid (predicted)-
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF)[4]

Note: Data for the structural analog 2-amino-N-benzylbenzamide (CAS 5471-20-5) is presented here. The N-methylated target compound will have a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol .[5][6]

Visualizations

Synthesis_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 IA Isatoic Anhydride Product1 This compound IA->Product1 + Amine - CO2 Amine1 N-benzyl-N-methylamine AA 2-Aminobenzoic Acid AC 2-Aminobenzoyl Chloride AA->AC + SOCl2 Product2 This compound AC->Product2 + Amine Amine2 N-benzyl-N-methylamine Experimental_Workflow Start Dissolve 2-Aminobenzoic Acid & HOBt in Anhydrous Solvent Add_EDC Add EDC, Stir for 20 min (Activation) Start->Add_EDC Add_Amine Add N-benzyl-N-methylamine Add_EDC->Add_Amine Add_Base Add Base (TEA or DIPEA) Add_Amine->Add_Base Stir Stir Overnight at Room Temperature Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis via amide coupling.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. The synthetic protocols outlined in this guide, derived from established methodologies for structurally similar compounds, provide a reliable means for its preparation. The presence of a reactive primary amino group allows for a wide array of subsequent functionalization reactions, paving the way for the creation of novel and complex molecules with potential applications in drug discovery and materials science. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
  • BenchChem. (2025). Application Notes: Protocols for the Functionalization of 2-amino-N-benzyl-5-hydroxybenzamide.
  • BenchChem. (2025). Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.
  • BenchChem. (2025). Alternative catalysts for the synthesis of "N-Benzyl-2-bromo-N-methylbenzamide".
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Ramezani, Z., Tahermansouri, H., & Kiani, F. (2015). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-benzylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: The "2-amino-N-benzyl-N-methylbenzamide" Scaffold in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The benzamide structural motif is a cornerstone in medicinal chemistry, forming the backbone of a multitude of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antipsychotic agents.[1] The 2-aminobenzamide subclass, in particular, has garnered significant attention as a privileged scaffold, notably for its role as a zinc-binding group in potent histone deacetylase (HDAC) inhibitors.[2] This guide focuses on the untapped potential of a novel, N,N-disubstituted derivative: 2-amino-N-benzyl-N-methylbenzamide .

While specific biological data for this exact molecule remains to be extensively explored, its structural features—a primary aromatic amine, a tertiary amide, and lipophilic benzyl and methyl groups—suggest a rich chemical space ripe for investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational framework for the synthesis, derivatization, and biological evaluation of this promising scaffold. We will delve into detailed, field-proven protocols and the scientific rationale behind experimental choices, empowering you to pioneer the exploration of "this compound" in the quest for novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold

A robust and efficient synthesis of the parent compound is the gateway to building a diverse chemical library for screening. Based on established methodologies for related 2-aminobenzamides, a two-step synthetic pathway is proposed, starting from the readily available isatoic anhydride.[3][4]

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound with high purity.

Materials:

  • Isatoic anhydride

  • N-benzylmethylamine

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF.

  • Nucleophilic Acyl Substitution: Add N-benzylmethylamine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Strategic Biological Evaluation

The structural features of this compound suggest several avenues for biological investigation. The 2-aminobenzamide moiety is a known pharmacophore for HDAC inhibition, while the N-benzylbenzamide core has been associated with tubulin polymerization inhibition and butyrylcholinesterase inhibition.[2][5][6] Therefore, a tiered screening approach is recommended to efficiently probe the therapeutic potential of this novel scaffold.

Tier 1: Primary Screening - Identifying Broad Biological Activity

The initial screening should cast a wide net to identify the most promising therapeutic areas. We propose a panel of three primary assays targeting distinct and well-validated mechanisms associated with the benzamide scaffold.

Workflow for Primary Screening of the "this compound" Scaffold

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 Tier 1: Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Tier 2: Secondary & Mechanistic Assays A Synthesis of this compound B Derivatization (SAR Library) A->B C Anticancer Cell-Based Assay B->C D HDAC Enzyme Inhibition Assay B->D E Antimicrobial Susceptibility Testing B->E F Identify 'Hits' with Significant Activity C->F D->F E->F G Dose-Response & IC50 Determination F->G H Mechanism of Action Studies G->H I Lead Optimization H->I

Caption: A tiered approach to screening the novel scaffold.

Protocol 2: High-Throughput Anticancer Cell-Based Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the synthesized compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ values for active compounds.

Protocol 3: Fluorogenic HDAC Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against histone deacetylase enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developer solution

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Assay Preparation: Prepare dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme Reaction: In a 96-well black plate, add the assay buffer, HDAC enzyme, and the test compound or control. Incubate for a short period.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction. Incubate at 37 °C.

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ values.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial and fungal strains.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)[3]

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole) as positive controls

  • Resazurin solution (for viability indication)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

  • Data Recording: Record the MIC values for each compound against each microbial strain.

Part 3: Tier 2 - Mechanistic Elucidation and Lead Optimization

Compounds identified as "hits" in the primary screening should be subjected to more in-depth studies to elucidate their mechanism of action and to guide lead optimization efforts.

Potential Mechanistic Pathways

Based on the activities of structurally related benzamides, several signaling pathways could be modulated by derivatives of this compound.

Hypothetical Signaling Pathways for 2-aminobenzamide Derivatives

G cluster_0 HDAC Inhibition cluster_1 Tubulin Polymerization Inhibition cluster_2 GPCR Modulation (Hypothetical) A 2-aminobenzamide derivative B HDAC Enzyme A->B Inhibits C Histone Acetylation ↑ D Gene Expression Altered C->D E Apoptosis / Cell Cycle Arrest D->E F N-benzylbenzamide derivative G Tubulin F->G Binds to H Microtubule Disruption I Mitotic Arrest H->I J Apoptosis I->J K Benzamide derivative L GPCR K->L Modulates M G-protein activation/inhibition L->M N Second Messenger Modulation (e.g., cAMP) M->N O Cellular Response N->O

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzamide scaffold is a privileged structural motif in medicinal chemistry, notably recognized for its role as a zinc-binding group in potent inhibitors of Histone Deacetylases (HDACs).[1][2] HDACs are critical epigenetic regulators and validated therapeutic targets in oncology and other diseases.[1][2] This guide introduces 2-amino-N-benzyl-N-methylbenzamide as a novel, synthetically accessible starting point for structure-activity relationship (SAR) explorations aimed at discovering next-generation HDAC inhibitors. We provide a comprehensive framework, including detailed synthetic protocols for the core scaffold and its analogs, a robust in vitro protocol for assessing biological activity, and a strategic guide to interpreting SAR data.

Introduction: The 2-Aminobenzamide Scaffold as a Zinc-Binding Group

HDAC inhibitors typically share a common pharmacophore: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the catalytic tunnel.[2] The 2-aminobenzamide moiety has emerged as a highly effective ZBG, forming critical hydrogen bonds with residues in the active site, such as histidine and aspartate, and coordinating with the catalytic zinc ion.[2] This interaction is foundational to the inhibitory activity of this class of compounds.

The subject of this guide, This compound , serves as an excellent lead structure. It contains the essential 2-aminobenzamide ZBG, while the N-benzyl-N-methyl group provides a rich platform for chemical modification to probe the linker and cap regions of the HDAC binding pocket.

Hypothesized Mechanism of Action

We hypothesize that this compound and its derivatives will function as HDAC inhibitors. The primary amine and adjacent amide carbonyl of the 2-aminobenzamide core will chelate the active site zinc ion, while the N-benzyl group will occupy the hydrophobic linker tunnel, and the terminal phenyl ring will act as a cap group interacting with surface residues. The goal of the SAR study is to systematically modify this structure to optimize these interactions and enhance potency and selectivity.

cluster_MOA Hypothesized HDAC Inhibition Pathway Drug 2-Aminobenzamide Derivative HDAC HDAC Enzyme Drug->HDAC Inhibition Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Histone Acetylated Histone Histone->HDAC Deacetylation Gene_Expression Gene Expression Histone->Gene_Expression Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression

Caption: Potential mechanism of action for a 2-aminobenzamide derivative as an HDAC inhibitor.

The Structure-Activity Relationship (SAR) Strategy

A systematic SAR study is crucial for transforming a lead compound into a drug candidate. Our strategy involves dissecting the this compound molecule into three key regions and modifying each to probe its contribution to biological activity.

  • Region I: Zinc-Binding Group (ZBG) : The 2-aminobenzamide core. Initially, this region will be held constant to establish a baseline.

  • Region II: Linker/Amide Nitrogen Substitution : The N-methyl group. Modifications here (e.g., H, ethyl, cyclopropyl) will probe the steric and electronic requirements near the amide bond.

  • Region III: Cap Group : The N-benzyl moiety. This is the primary target for initial modifications. Substitutions on the phenyl ring (testing electronic and steric effects) and replacement of the entire benzyl group will explore the outer regions of the enzyme's binding pocket.

Key modification sites for the SAR study. cluster_SAR SAR Strategy for this compound Core Region I (ZBG) 2-Aminobenzamide (Constant) Linker Region II (Linker) N-Methyl (Modify Sterics) Cap Region III (Cap) N-Benzyl (Modify Electronics & Sterics)

Caption: Key modification sites for the SAR study.

Experimental Protocols: Synthesis

The following protocols provide a robust pathway for the synthesis of the core scaffold and its analogs. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Core Scaffold (this compound)

This synthesis proceeds via the reaction of isatoic anhydride with N-benzyl-N-methylamine, a reliable method for generating N-substituted 2-aminobenzamides.[3][4]

Materials:

  • Isatoic Anhydride (1.0 eq)

  • N-benzyl-N-methylamine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add isatoic anhydride (1.0 eq).

  • Dissolve the isatoic anhydride in anhydrous DMF (approx. 5-10 mL per gram of anhydride).

  • Add N-benzyl-N-methylamine (1.1 eq) to the solution dropwise at room temperature. Note: The reaction is often accompanied by the evolution of CO₂ gas.

  • Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and wash successively with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash quenches any unreacted anhydride and removes acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

cluster_synthesis Workflow: Synthesis of Core Scaffold Reactants Isatoic Anhydride + N-benzyl-N-methylamine in DMF Reaction Heat (60-80°C, 4-6h) Monitor by TLC Reactants->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of the core scaffold.

Protocol 2: Synthesis of Analogs for SAR Study

To build a library of compounds for the SAR study, Protocol 1 can be readily adapted by substituting the amine component.

  • Region II Analogs: Use alternative secondary amines such as N-benzylaniline or N-benzyl-ethylamine in place of N-benzyl-N-methylamine.

  • Region III Analogs: Synthesize or procure substituted N-benzyl-N-methylamines (e.g., 4-fluoro-N-benzyl-N-methylamine, 4-methoxy-N-benzyl-N-methylamine) and use them in Protocol 1. The synthesis of these precursor amines can often be achieved via reductive amination of the corresponding substituted benzaldehyde with methylamine, followed by reduction.[5][6]

Experimental Protocols: Biological Evaluation

The following protocol describes a general, robust method for determining the inhibitory potency (IC₅₀) of the synthesized compounds against HDAC enzymes. Commercial kits from various suppliers are available and provide a convenient, high-throughput adaptable format.[7][8][9][10][11]

Protocol 3: In Vitro Fluorometric HDAC Inhibition Assay

This assay measures HDAC activity by the deacetylation of a fluorogenic substrate. Subsequent treatment with a developer releases a fluorescent molecule, and the signal is inversely proportional to HDAC activity.[9]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a stop solution)

  • Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor

  • Synthesized test compounds dissolved in DMSO

  • Black, flat-bottom 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Prepare a similar dilution series for the control inhibitor (TSA).

  • Reaction Setup: In a 96-well plate, set up the following wells in triplicate:

    • 100% Activity Wells: Add HDAC Assay Buffer, diluted HDAC enzyme, and DMSO (vehicle control).

    • Inhibitor Wells: Add HDAC Assay Buffer, diluted HDAC enzyme, and the test compound dilutions.

    • Background (No Enzyme) Wells: Add HDAC Assay Buffer and DMSO.

  • Initiate Reaction: Add the Fluorogenic HDAC Substrate to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 50 µL).

  • Incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Develop Signal: Add the Developer solution to all wells. This stops the enzymatic reaction and initiates the release of the fluorophore from the deacetylated substrate.

  • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the developer reaction to complete.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader, with excitation at ~355 nm and emission at ~460 nm.

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the 100% activity (vehicle control) wells: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation and SAR Interpretation

The results of the SAR study should be organized systematically to facilitate analysis. A summary table is the most effective format for this. By comparing the IC₅₀ values of analogs with modifications at each region, clear structure-activity relationships can be established.

Table 1: Example SAR Data Table
Compound IDRegion I (ZBG)Region II (R¹)Region III (R²)HDAC1 IC₅₀ (nM)
Lead-001 2-Aminobenzamide-CH₃-CH₂-Ph850
SAR-R2-001 2-Aminobenzamide-H-CH₂-Ph1200
SAR-R2-002 2-Aminobenzamide-CH₂CH₃-CH₂-Ph920
SAR-R3-001 2-Aminobenzamide-CH₃-CH₂-(4-F-Ph)450
SAR-R3-002 2-Aminobenzamide-CH₃-CH₂-(4-OMe-Ph)780
SAR-R3-003 2-Aminobenzamide-CH₃-CH₂-(4-CF₃-Ph)380
SAHA Hydroxamic Acid--50

Interpretation Example:

  • Comparing Lead-001 to SAR-R2-001 and SAR-R2-002 would reveal the importance of the N-methyl group.

  • Analyzing the SAR-R3 series would elucidate the effect of electronic substitutions on the cap group's phenyl ring. For instance, the improved potency of SAR-R3-001 and SAR-R3-003 might suggest that electron-withdrawing groups are favored in this position, potentially through specific interactions with residues at the rim of the catalytic tunnel.

References

  • Nonradioactive in vitro assays for histone deacetylases. (2013). Methods in Molecular Biology. [Link]

  • Screening for histone deacetylase (HDAC) active compounds. (2013). BMG Labtech. [Link]

  • Synthesis of N-benzylidenemethylamine. (n.d.). PrepChem.com. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). National Institutes of Health (NIH). [Link]

  • HDAC Assay Kits. (n.d.). Biocompare. [Link]

  • N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine. (1989). Organic Syntheses. [Link]

  • In vitro assays for the determination of histone deacetylase activity. (2011). ResearchGate. [Link]

  • Synthesis of N-methylbenzylamine. (n.d.). PrepChem.com. [Link]

  • Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. (2018). PubMed. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2021). Future Medicinal Chemistry. [Link]

  • 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. (n.d.). National Library of Medicine. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis of Step 1. 2-Amino-N-phenylbenzamide. (n.d.). PrepChem.com. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). ResearchGate. [Link]

  • Process for the preparation of N-benzylamines. (n.d.).
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). PubMed Central (PMC). [Link]

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Experimental protocols for "2-amino-N-benzyl-N-methylbenzamide" functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of 2-amino-N-benzyl-N-methylbenzamide

Authored by a Senior Application Scientist

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a versatile building block in modern medicinal chemistry, presenting multiple strategic sites for chemical modification. Its structure, featuring a primary aromatic amine, a tertiary benzamide, and two distinct aromatic rings, allows for a diverse range of functionalization reactions. This guide provides a comprehensive overview of key experimental strategies and detailed protocols for the derivatization of this molecule. We will delve into the chemical logic behind site-selective modifications, offering field-proven methodologies for N-acylation, N-alkylation, palladium-catalyzed cross-coupling reactions, and cyclocondensation to form heterocyclic systems. The protocols herein are designed to be self-validating and are grounded in established chemical principles, providing researchers with a robust toolkit for generating compound libraries for structure-activity relationship (SAR) studies and novel drug discovery programs.

Strategic Analysis of Functionalization Sites

The inherent reactivity of this compound is dictated by its constituent functional groups. A thorough understanding of these sites is critical for designing selective and efficient synthetic strategies.

  • Site A: 2-Amino Group (Primary Aromatic Amine): This is the most nucleophilic and reactive site on the scaffold. Its reactivity is slightly attenuated by the electron-withdrawing effect of the adjacent amide group, but it remains the primary handle for a variety of transformations including acylation, alkylation, sulfonylation, and condensation reactions.

  • Site B: Benzamide Aromatic Ring: The 2-amino group is a potent ortho-, para- directing group for electrophilic aromatic substitution (EAS). Consequently, the C4 and C6 positions are electronically activated. However, the N-benzyl-N-methylcarboxamide group at C1 is deactivating and meta- directing. The combined influence strongly activates the ring for substitution, with a preference for the C5 position, followed by C3, depending on steric factors. For precise, regioselective functionalization, palladium-catalyzed cross-coupling reactions on a pre-halogenated scaffold are the method of choice.

  • Site C: N-Benzyl Aromatic Ring: This ring is electronically neutral and can undergo standard EAS reactions, typically yielding a mixture of ortho-, meta-, and para- substituted products unless a directing group is already present.

  • Site D: Tertiary Amide: The amide bond is exceptionally stable and generally unreactive under standard conditions. Advanced protocols involving transition-metal-catalyzed N-C bond activation can achieve cleavage but are beyond the scope of routine functionalization.[1][2]

Below is a diagram illustrating the key functionalization pathways based on these reactive sites.

G cluster_main This compound Scaffold cluster_site_c Site C: N-Benzyl Ring main_mol Core Scaffold A1 N-Acylation main_mol->A1 Acyl Halides, Anhydrides A2 N-Alkylation (Reductive Amination) main_mol->A2 Aldehydes/Ketones, Reducing Agents A3 Cyclocondensation (e.g., Quinazolinones) main_mol->A3 Aldehydes, Orthoesters B1 Halogenation (EAS) main_mol->B1 NBS, NCS B2 Nitration (EAS) main_mol->B2 HNO3/H2SO4 B3 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) main_mol->B3 Requires Pre-halogenation (e.g., at C5) C1 Electrophilic Aromatic Substitution (EAS) main_mol->C1 Various Electrophiles

Caption: Key reactive sites and corresponding functionalization strategies.

Experimental Protocols

The following protocols are presented as robust starting points for the functionalization of the title compound. Researchers should perform reactions on a small scale initially and use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress.

Protocol 1: N-Acylation of the 2-Amino Group

This protocol describes the straightforward acylation of the primary amino group using an acyl chloride. This reaction is typically high-yielding and serves to introduce a wide variety of substituents.

  • Causality: The primary aromatic amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[3]

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and stir.

  • Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterCondition
Stoichiometry Amine:Acyl Chloride:Base = 1.0 : 1.1 : 1.5
Solvent Anhydrous DCM or THF
Temperature 0 °C to Room Temperature
Time 2-16 hours
Typical Yield >85%
Protocol 2: N-Alkylation via Reductive Amination

Direct alkylation of the 2-amino group with alkyl halides can lead to over-alkylation. Reductive amination offers a cleaner, more controlled method for introducing a mono-alkyl substituent.

  • Causality: The amine first condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate. A mild, selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the C=N double bond to a C-N single bond.[4] This reductant is particularly effective as it is less basic and more tolerant of mildly acidic conditions that favor imine formation, while being less reactive towards the carbonyl starting material than other hydrides like NaBH₄.

Step-by-Step Methodology:

  • Setup: To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterCondition
Stoichiometry Amine:Carbonyl:Reductant = 1.0 : 1.1 : 1.5
Solvent Anhydrous DCE or DCM
Temperature Room Temperature
Time 4-24 hours
Typical Yield 70-95%
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of C-C bonds on the benzamide aromatic ring, a cornerstone of modern medicinal chemistry for SAR exploration. This requires a pre-functionalized starting material, such as 2-amino-5-bromo-N-benzyl-N-methylbenzamide.

  • Causality: The reaction proceeds via a catalytic cycle.[5] First, the Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. Next, transmetalation occurs where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6] The base is crucial for activating the boronic acid in the transmetalation step.

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R L2 PdII_Aryl->PdII_Diaryl R-B(OH)2 PdII_Diaryl->Pd0 Ar-R RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R (Product) ArX Ar-X (Substrate) Boronic R-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine the aryl halide (e.g., 2-amino-5-bromo-N-benzyl-N-methylbenzamide) (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove all oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc. (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 eq)
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O (Degassed)
Temperature 80-110 °C
Time 4-24 hours
Typical Yield 60-90%
Protocol 4: Cyclocondensation to 3-Benzyl-3-methyl-3,4-dihydroquinazolin-4-one Derivatives

The reaction of 2-aminobenzamides with various reagents can lead to the formation of valuable heterocyclic structures like quinazolinones. This protocol uses an aldehyde for the cyclization.

  • Causality: The initial step is the formation of an imine between the 2-amino group and the aldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by oxidation, leads to the formation of the stable quinazolinone ring system.[7] In some cases, an external oxidant may be required.

Step-by-Step Methodology:

  • Setup: In a sealed tube or round-bottom flask with a condenser, combine this compound (1.0 eq) and the desired aldehyde (1.2 eq).

  • Solvent/Catalyst: Add a suitable solvent such as ethanol, acetic acid, or a high-boiling solvent like DMF. A catalyst, such as a catalytic amount of acid (e.g., p-TsOH) or a Lewis acid, may be beneficial.[8]

  • Reaction: Heat the reaction mixture (80-140 °C) for 6-48 hours. The reaction should be monitored by TLC or LC-MS for the formation of the product.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or ether).

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or flash column chromatography to yield the desired quinazolinone derivative.

Conclusion

The this compound scaffold offers a rich platform for chemical diversification. By strategically targeting its primary amine and aromatic rings, researchers can access a vast chemical space of novel derivatives. The protocols detailed in this guide for N-acylation, N-alkylation, Suzuki-Miyaura coupling, and quinazolinone synthesis represent reliable and versatile methods for achieving these transformations. Careful consideration of the underlying chemical principles and diligent reaction monitoring will enable scientists to successfully leverage this scaffold in their research and development endeavors.

References

  • Moradi, Z., & Ghorbani-Choghamarani, A. (2018). Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available at: [Link]

  • Park, S., et al. (2022). Synthesis of Flavanone and Quinazolinone Derivatives from the Ruthenium-Catalyzed Deaminative Coupling Reaction of 2′-Hydroxyaryl Ketones and 2-Aminobenzamides with Simple Amines. Organic Letters, ACS Publications. Available at: [Link]

  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Garg, N. K., et al. (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, ACS Publications. Available at: [Link]

  • Hassan, A. A., et al. (2020). Three-Component Reaction between 2-Aminobenzamide, Aroyl Chlorides and Potassium Selenocyanate: Synthesis of 2-[3-(Aroyl)-Selenoureido])-Benzamide. Taylor & Francis Online. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Dr. Organic Chemistry. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Available at: [Link]

Sources

Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of "2-amino-N-benzyl-N-methylbenzamide." Designed for researchers, scientists, and professionals in drug development, this document outlines robust analytical methodologies employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are developed with a focus on scientific integrity, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[1][2][3][4] Each section explains the rationale behind experimental choices, providing a self-validating framework for the quantification of this N-substituted benzamide in various matrices.

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzamide derivative. The accurate quantification of such molecules is critical in pharmaceutical development, from early-stage discovery and pharmacokinetic studies to final quality control of the active pharmaceutical ingredient (API). The development of reliable and reproducible analytical methods is therefore not merely a procedural step but a foundational requirement for ensuring the safety and efficacy of potential drug candidates.

This guide presents two complementary analytical approaches for the quantification of this compound. The selection of a particular method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine analysis and quantification in less complex matrices.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity, high-selectivity analysis, particularly in complex biological matrices where low detection limits are essential.[5][6]

The validation of these methods is paramount and will be discussed in the context of established regulatory guidelines to ensure data integrity.[7]

Method Selection & Rationale

The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the analytical objective. The logical process for this selection is outlined below.

Method_Selection Start Define Analytical Need Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple (e.g., Bulk Drug) LC_MS LC-MS/MS Method Matrix->LC_MS Complex (e.g., Plasma) HPLC_UV HPLC-UV Method Sensitivity->HPLC_UV Moderate (µg/mL) Sensitivity->LC_MS High (ng/mL or lower)

Caption: Logical workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable and cost-effective method for the quantification of aromatic compounds like this compound, which possesses a chromophore that absorbs ultraviolet light.[5]

Principle of Operation

This technique separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase. Following separation, the analyte passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification.

Experimental Protocol: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Standards Create Calibration Standards (0.1 - 100 µg/mL) Stock->Standards Inject Inject into HPLC System Standards->Inject Sample Dissolve & Filter Sample Sample->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection at λmax Separate->Detect Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: General workflow for HPLC-UV analysis.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is suitable for retaining and separating moderately polar organic molecules like the target analyte.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic modifier (acetonitrile) controls the retention time, while the formic acid helps to ensure good peak shape by protonating the amine functional group.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • UV Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. For structurally similar compounds, this is often in the range of 230-280 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the known concentrations of the working standard solutions.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995, indicating a strong linear relationship.

    • Quantify the concentration of this compound in the prepared samples by interpolating their measured peak areas from the calibration curve.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[5][6] This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Principle of Operation

LC-MS/MS combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the resulting precursor ion is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low limits of detection.[8]

Experimental Protocol: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with Analyte & IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Gradient Elution Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Cal_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Sources

The Benzamide Core in Materials Science: Exploring the Untapped Potential of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 2-amino-N-benzyl-N-methylbenzamide is primarily recognized as a key intermediate in the synthesis of PET radiotracers for imaging the P2X7 receptor, its inherent molecular architecture—a substituted benzamide—suggests a wealth of untapped potential within the realm of materials science. This document explores the plausible applications of this compound and its derivatives, drawing parallels from the established roles of similar benzamide structures in polymer science, organic electronics, and coordination chemistry. We present hypothetical, yet scientifically grounded, protocols and application notes to guide researchers in pioneering new materials based on this versatile chemical scaffold.

Introduction: The Benzamide Moiety as a Functional Building Block

The benzamide functional group is a robust and versatile unit in organic chemistry. Its amide linkage offers a combination of rigidity and hydrogen bonding capabilities, making it an attractive component for constructing well-ordered molecular assemblies. The presence of an aromatic ring further introduces opportunities for π-π stacking interactions, which are crucial for charge transport in organic semiconductors and for imparting thermal stability to polymers.

While this compound itself has not been extensively studied for materials applications, its structure presents several key features that warrant investigation:

  • Primary Amine Group (-NH2): A reactive site for polymerization, cross-linking, or functionalization.

  • Tertiary Amide Group (-CON(CH3)(Bn)): Provides a site for metal coordination and influences solubility and intermolecular interactions.

  • Aromatic Rings: Contribute to thermal stability and potential electronic conductivity.

This guide will, therefore, extrapolate from known applications of related benzamide compounds to propose novel research directions for this compound in materials science.

Potential Application I: High-Performance Polyamides

The primary amine group on the this compound molecule makes it a prime candidate as a monomer for the synthesis of novel polyamides. The resulting polymers could exhibit unique properties due to the bulky N-benzyl-N-methylamide side group, potentially leading to materials with enhanced solubility, modified thermal properties, and specific optical characteristics.

Protocol 1: Synthesis of a Novel Polyamide via Solution Polycondensation

Objective: To synthesize a polyamide using this compound and a commercially available diacyl chloride (e.g., terephthaloyl chloride).

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Triethylamine (as an acid scavenger)

  • Methanol

  • Nitrogen gas supply

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification A Dissolve this compound & LiCl in anhydrous DMAc B Cool solution to 0°C under N2 atmosphere A->B C Add terephthaloyl chloride dropwise B->C D Add triethylamine C->D E Stir at 0°C for 2h, then at room temp for 18h D->E F Precipitate polymer in methanol E->F G Filter and wash with hot methanol F->G H Dry under vacuum at 80°C G->H

Figure 1: Workflow for the synthesis of a novel polyamide.

Step-by-Step Procedure:

  • Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and a catalytic amount of LiCl in anhydrous DMAc. The LiCl aids in the dissolution of the monomer and the resulting polymer.

  • Cooling: Cool the solution to 0°C using an ice bath while purging with nitrogen to maintain an inert atmosphere.

  • Addition of Diacyl Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the molecular weight of the polymer.

  • Acid Scavenging: Add two molar equivalents of triethylamine to neutralize the HCl byproduct of the condensation reaction.

  • Polymerization: Allow the reaction to proceed at 0°C for 2 hours, followed by stirring at room temperature for 18 hours to ensure a high degree of polymerization.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C to a constant weight.

Characterization:

The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography), thermal stability (Thermogravimetric Analysis), and mechanical properties (Dynamic Mechanical Analysis).

Potential Application II: Organic Light-Emitting Diodes (OLEDs) - Host Material

The rigid, aromatic structure of this compound suggests its potential as a host material in the emissive layer of an OLED. The bulky side group could provide the necessary steric hindrance to prevent aggregation-caused quenching of the dopant molecules, leading to improved device efficiency and lifetime.

Protocol 2: Fabrication and Characterization of a Solution-Processed OLED

Objective: To evaluate this compound as a host material in a phosphorescent OLED (PhOLED).

Materials:

  • This compound (as host)

  • A phosphorescent dopant (e.g., Ir(ppy)3)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Indium tin oxide (ITO)-coated glass substrates

  • 1,2-dichlorobenzene (solvent)

  • Low work function metal for cathode (e.g., Ca/Al)

Experimental Workflow:

G cluster_sub Substrate Preparation cluster_layers Layer Deposition cluster_final Device Completion & Testing A Clean ITO substrate (sonication in solvents) B UV-Ozone treatment A->B C Spin-coat PEDOT:PSS (Hole Injection Layer) B->C D Anneal PEDOT:PSS layer C->D E Spin-coat Host:Dopant solution (Emissive Layer) D->E F Anneal Emissive Layer E->F G Deposit cathode (Ca/Al) via thermal evaporation F->G H Encapsulate device G->H I Measure electroluminescence spectra and efficiency H->I

Figure 2: Workflow for the fabrication of a solution-processed OLED.

Step-by-Step Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Surface Treatment: Treat the cleaned substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Preparation: Prepare a solution of this compound (host) and Ir(ppy)3 (dopant) in 1,2-dichlorobenzene. The doping concentration should be optimized (typically 5-10 wt%).

  • EML Deposition: Spin-coat the host-dopant solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film to remove residual solvent.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the cathode layers (e.g., 20 nm of Ca followed by 100 nm of Al) under high vacuum (<10^-6 Torr).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated device.

Potential Application III: Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen and oxygen atoms of the amide group in this compound can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The specific geometry of the ligand and the choice of the metal ion will dictate the dimensionality and porosity of the resulting framework.

Protocol 3: Solvothermal Synthesis of a Coordination Polymer

Objective: To synthesize a coordination polymer using this compound and a metal salt (e.g., zinc nitrate).

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Isolation & Characterization A Dissolve ligand and metal salt in DMF/Ethanol mixture B Place solution in a Teflon-lined autoclave A->B C Heat autoclave at 120°C for 72 hours B->C D Cool slowly to room temperature C->D E Filter to collect crystals D->E F Wash with fresh DMF and ethanol E->F G Dry in air F->G H Characterize by Single-Crystal X-ray Diffraction G->H

Figure 3: Workflow for the solvothermal synthesis of a coordination polymer.

Step-by-Step Procedure:

  • Solution Preparation: In a small glass vial, dissolve this compound and zinc nitrate hexahydrate in a mixture of DMF and ethanol.

  • Sealing: Place the vial inside a Teflon-lined stainless-steel autoclave and seal it tightly.

  • Heating: Place the autoclave in an oven and heat it to 120°C for 72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 24 hours to promote the formation of single crystals.

  • Isolation: Open the autoclave and collect the crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and ethanol to remove any unreacted starting materials.

  • Drying: Allow the crystals to air dry.

  • Characterization: The structure of the resulting coordination polymer should be determined by single-crystal X-ray diffraction. Further characterization can include thermal analysis (TGA) and powder X-ray diffraction (PXRD).

Conclusion and Future Outlook

The exploration of this compound in materials science is a nascent field with significant potential. The protocols outlined in this document provide a foundational framework for researchers to begin investigating this compound's utility in high-performance polymers, organic electronics, and coordination chemistry. The true value of this molecule will be unlocked through systematic investigation and creative derivatization, paving the way for a new class of functional materials based on the versatile benzamide core.

References

Due to the novel and exploratory nature of the proposed applications in this guide, direct references for the use of "this compound" in materials science are not available. The principles and protocols are based on established methodologies in polymer chemistry, organic electronics, and coordination chemistry. For foundational knowledge in these areas, the following general resources are recommended:

  • Title: Principles of Polymerization Source: Wiley URL: [Link]

  • Title: Organic Light-Emitting Diodes: Principles and Applications Source: CRC Press URL: [Link]

  • Title: Metal-Organic Frameworks: Design and Application Source: Wiley URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-amino-N-benzyl-N-methylbenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable tertiary amide intermediate. The formation of an amide bond between the sterically hindered secondary amine, N-benzylmethylamine, and the electronically challenging 2-aminobenzoic acid (anthranilic acid) presents a unique set of obstacles that can often lead to suboptimal reaction yields.

This guide provides a comprehensive, question-and-answer-based troubleshooting framework. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound. We will explore the core synthesis pathway, address common experimental failures, and provide field-tested protocols and insights.

Core Synthesis Pathway & Mechanism

The most direct and common method for synthesizing this compound is through the coupling of 2-aminobenzoic acid with N-benzylmethylamine. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it sufficiently electrophilic to react with the amine.[1][2] This is typically achieved using a peptide coupling reagent.

The general reaction is as follows:

Caption: General Amide Coupling Reaction.

The mechanism, illustrated below for a HATU-mediated coupling, involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then converted to an active ester. This ester is subsequently attacked by the amine nucleophile to form the final amide product.[3]

Caption: Mechanism of HATU-Mediated Amide Coupling.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting materials. What are the likely causes?

Answer: This is a common issue often pointing to problems with reagent quality, reaction setup, or the choice of coupling agent.

  • Cause A: Inactive Coupling Reagent or Wet Conditions. Most amide coupling reagents are moisture-sensitive. Water will hydrolyze the activated carboxylic acid intermediate faster than it can react with the amine, regenerating the starting material.

    • Solution: Ensure all reagents are fresh and anhydrous. Use dry solvents (e.g., from a Sure/Seal™ bottle) and conduct the reaction under an inert atmosphere (Nitrogen or Argon). If you suspect your coupling reagent has degraded, use a fresh bottle.[3]

  • Cause B: Ineffective Carboxylic Acid Activation. 2-aminobenzoic acid (anthranilic acid) presents a unique challenge. The electron-donating amino group can make the carboxyl group less reactive. Furthermore, the amino group itself can react with the activating agent, leading to undesired side products.

    • Solution: Switch to a more powerful coupling reagent. While standard carbodiimides like EDC can work, uronium/aminium salt-based reagents like HATU , HBTU , or COMU are generally more efficient for electron-rich or challenging substrates.[3][4] They create a more reactive activated ester, driving the reaction forward.[3]

  • Cause C: Insufficient Basicity. A non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[2]

    • Solution: Ensure you are using at least 2-3 equivalents of base. For HATU/HBTU couplings, 3 equivalents of DIPEA is a standard starting point.

Question 2: I see a major byproduct that is insoluble in my workup solvent. What is it and how can I prevent it?

Answer: You are very likely forming isatoic anhydride . This is the most common and frustrating side reaction when working with 2-aminobenzoic acid.

  • Mechanism of Formation: When 2-aminobenzoic acid is activated (e.g., by a coupling reagent or conversion to an acyl chloride), the activated carboxyl group can be attacked intramolecularly by the neighboring amino group. This cyclization reaction forms the stable, often insoluble, isatoic anhydride, consuming your starting material.[5][6][7]

Caption: Competing pathways leading to product vs. isatoic anhydride.

  • Solutions to Minimize Isatoic Anhydride Formation:

    • Reverse Addition: Instead of adding the coupling reagent to the carboxylic acid, try a "pre-mix" or reverse addition. Mix the 2-aminobenzoic acid and N-benzylmethylamine together first. Separately, prepare a solution of the coupling reagent and base. Add the coupling reagent solution slowly to the mixture of the acid and amine. This ensures the amine nucleophile is immediately available to intercept the activated intermediate before it has a chance to cyclize.

    • Use a Milder Activation Method: Highly aggressive reagents like thionyl chloride (SOCl₂) almost guarantee the formation of isatoic anhydride.[5] Stick to modern peptide coupling reagents.

    • Alternative Starting Material: If yields remain poor, consider starting directly from isatoic anhydride itself. It can react with N-benzylmethylamine, often with heating, to open the ring and form the desired amide, releasing CO₂ in the process.[5][6] This pathway completely bypasses the problematic activation step of 2-aminobenzoic acid.

Question 3: My reaction seems to work, but purification is difficult. How can I effectively isolate my product?

Answer: Purifying tertiary amides can be challenging due to the presence of unreacted starting materials and byproducts from the coupling reagent.

  • Problem: Removing Urea Byproducts. If using carbodiimides like EDC or DCC, the corresponding urea byproduct (EDU or DCU) can be difficult to remove. DCU is notoriously insoluble and often requires filtration, while EDU is water-soluble.

    • Solution: An acidic wash (e.g., 1M HCl) during the aqueous workup can protonate the water-soluble EDU, making it even more soluble in the aqueous phase. If using DCC, filtering the crude reaction mixture before workup is essential. Using uronium salts like HATU avoids this issue, as the tetramethylurea byproduct is typically more soluble in organic solvents and easier to remove via chromatography.[3]

  • Problem: Separating Product from Unreacted Amine. N-benzylmethylamine is basic and can be removed with an acidic wash.

    • Solution: During your liquid-liquid extraction, wash the organic layer with a dilute acid like 1M HCl or 5% citric acid solution. This will protonate the excess amine, pulling it into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid and then a brine wash.

  • Problem: Column Chromatography Issues. The tertiary amide product can be somewhat polar.

    • Solution: Flash column chromatography on silica gel is the standard method. A gradient elution starting from a non-polar system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is recommended. For example, start with 95:5 Hexanes:EtOAc and slowly increase to 70:30. If the product is sticking to the silica, adding a very small amount of triethylamine (~0.5%) to the eluent can help.[8]

Frequently Asked Questions (FAQs)

Q: Which coupling agent is best for this specific synthesis? A: For this challenging coupling, HATU is highly recommended.[3][4] Its high reactivity and the ability of its HOAt byproduct to accelerate the coupling step make it particularly effective for overcoming the hurdles presented by 2-aminobenzoic acid.[3] EDC/HOBt is a more economical but potentially lower-yielding alternative.[9]

Q: What is the optimal solvent and temperature? A: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane) are excellent solvent choices. The reaction is typically run at 0 °C to room temperature.[2] Start the reaction at 0 °C during the addition of the coupling reagent to control any exotherm and minimize side reactions, then allow it to warm to room temperature and stir overnight.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting materials for reference. Co-spot a mixture of the starting materials on the baseline. The reaction mixture is spotted in a separate lane. The product should appear as a new spot, typically with an Rf value between that of the two starting materials. Staining with potassium permanganate or viewing under UV light should allow for visualization.

Optimized Experimental Protocol (HATU-Mediated)

This protocol is a robust starting point for achieving a high yield of this compound.

Materials:

  • 2-Aminobenzoic Acid (1.0 eq)

  • N-Benzylmethylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (1.0 eq) and N-benzylmethylamine (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Activation & Coupling: In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate as the eluent.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent has a significant impact on reaction outcomes. The following table provides a general guideline for what to expect.

Coupling ReagentRelative CostTypical Yield RangeKey AdvantagesCommon Issues
SOCl₂ / Oxalyl Chloride Low0-30%Inexpensive, powerful activatorHigh risk of isatoic anhydride formation; harsh conditions[5]
EDC / HOBt Medium40-70%Good balance of cost and reactivity; water-soluble byproduct[9]Less effective for challenging substrates; potential for side reactions
HATU / HBTU High75-95%Highly efficient, fast reaction times, low racemization[3][4]Expensive; requires careful handling (moisture sensitive)
T3P® (Propylphosphonic Anhydride) Medium-High60-85%Effective, byproducts are water-soluble and easily removedCan be viscous and difficult to handle

Yields are estimates and highly dependent on specific reaction conditions and scale.

References

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Heterocycles. 2013-07-04. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available from: [Link]

  • Isatoic anhydride. Wikipedia. Available from: [Link]

  • Preparation of anthranilic acid amides. Google Patents. US4421931A.
  • Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. Molbase. Available from: [Link]

  • amide coupling help. Reddit r/Chempros. 2022-03-24. Available from: [Link]

  • isatoic anhydride. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of N-methylbenzylamine. PrepChem.com. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Choosing amide coupling agent. Reddit r/Chempros. 2023-03-20. Available from: [Link]

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Available from: [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. ResearchGate. 2012-06-20. Available from: [Link]

  • Purification of N-benzylbenzamides. Reddit r/chemistry. 2021-06-12. Available from: [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. 2014-06-19. Available from: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, PubMed Central. 2017-09-15. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008-06-23. Available from: [Link]

  • Synthesis of anthranilic acid amide. PrepChem.com. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

  • Preparation of iostoic anhydride and anthranilic acid. Google Patents. GB1436810A.
  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. MDPI. 2022-03-28. Available from: [Link]

  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents. US4769465A.
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. Available from: [Link]

  • isatoic anhydride synthesis. Sciencemadness Discussion Board. 2014-09-08. Available from: [Link]

  • Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate. Available from: [Link]

  • Process for the preparation of N-benzylamines. Google Patents. EP1247799A2.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. 2021-07-16. Available from: [Link]

  • What is the best technique for amide purification?. ResearchGate. 2020-11-02. Available from: [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Chem-Tube3D. Available from: [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). The Royal Society of Chemistry. Available from: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available from: [Link]

  • Synthesis of 2-aminobenzoic acid (anthranilic acid). Chemistry Online. 2022-10-30. Available from: [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC, PubMed Central. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 2-Amino-N-benzyl-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-amino-N-benzyl-N-methylbenzamide. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be accompanied by the formation of several side products that complicate purification and reduce yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the formation of these common impurities. We will delve into the causality behind these side reactions, providing not just protocols, but the scientific reasoning to empower you to optimize your experimental outcomes.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is primarily approached via two strategic pathways, each with its own distinct advantages and potential pitfalls. Understanding these routes is the first step in troubleshooting side product formation.

  • Pathway 1: Acylation via Isatoic Anhydride . This is a direct, often one-pot, method where isatoic anhydride reacts with N-benzylmethylamine. The reaction involves nucleophilic attack by the amine, ring-opening, and subsequent decarboxylation to yield the target amide.[1][2]

  • Pathway 2: Acylation via an Activated 2-Aminobenzoic Acid Derivative . This two-step approach first involves activating 2-aminobenzoic acid (anthranilic acid). This is commonly achieved by converting it to 2-aminobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The highly reactive acyl chloride is then treated with N-benzylmethylamine. Alternatively, modern peptide coupling agents (e.g., EDC, HATU) can be used to facilitate the direct condensation of 2-aminobenzoic acid with the amine.[4][5]

Synthetic_Pathways cluster_1 Pathway 1 cluster_2 Pathway 2 IA Isatoic Anhydride Product1 2-Amino-N-benzyl- N-methylbenzamide IA:e->Product1:w + Amine1 N-Benzylmethylamine Amine1:e->Product1:w Heat, Decarboxylation AA 2-Aminobenzoic Acid Activation Activation (e.g., SOCl₂ or EDC/HOBt) AA->Activation ACl 2-Aminobenzoyl Chloride or Activated Ester Activation->ACl Product2 2-Amino-N-benzyl- N-methylbenzamide ACl:e->Product2:w + Amine2 N-Benzylmethylamine Amine2:e->Product2:w

Diagram 1: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-aminobenzoic acid. What is the likely cause?

A1: This is a classic problem when using the acyl chloride pathway (Pathway 2) and points directly to the hydrolysis of the 2-aminobenzoyl chloride intermediate .

  • Causality: Acyl chlorides are extremely electrophilic and react rapidly with nucleophiles. Water, even in trace amounts from solvents, glassware, or atmospheric humidity, is an effective nucleophile.[6] The reaction of 2-aminobenzoyl chloride with water is often faster than its reaction with the intended amine, leading to the regeneration of the starting carboxylic acid.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (120°C) for several hours and cool under an inert atmosphere (N₂ or Ar) or in a desiccator immediately before use.[6]

    • Inert Atmosphere: Conduct the entire reaction sequence, from the formation of the acyl chloride to its reaction with the amine, under a positive pressure of nitrogen or argon.[6]

    • Reagent Quality: Use a fresh, high-quality chlorinating agent (e.g., thionyl chloride). Old bottles may have degraded due to moisture ingress.

Q2: I am using an EDC/HOBt coupling protocol (Pathway 2), but I've isolated a significant amount of a water-insoluble byproduct that I can't seem to get rid of. What is it?

A2: You are likely dealing with an N-acylurea byproduct . This is a well-known side reaction in couplings mediated by carbodiimide reagents like EDC or DCC.[7]

  • Causality: The reaction of a carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. While this intermediate is designed to react with your amine, it can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[8] This pathway becomes significant if the amine concentration is low or if the amine is sterically hindered.

  • Mitigation Strategy: The addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is crucial.[7] These additives react rapidly with the O-acylisourea intermediate to form an active ester. This active ester is more stable towards intramolecular rearrangement but remains highly reactive towards the amine, effectively funneling the reaction towards the desired amide product and suppressing N-acylurea formation.[8]

N_Acylurea_Formation CarboxylicAcid R-COOH 2-Aminobenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC Product Desired Amide O_Acylisourea->Product + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) ActiveEster HOBt Active Ester (Reactive, More Stable) O_Acylisourea->ActiveEster + HOBt (Suppression Path) Amine R'R''NH N-Benzylmethylamine HOBt HOBt ActiveEster->Product + Amine

Diagram 2: Suppression of N-acylurea byproduct formation using HOBt.

Q3: My reaction is complete, but purification is difficult. My product seems to be contaminated with another high-molecular-weight compound. What could this be?

A3: This could be a dimeric or oligomeric byproduct formed from self-condensation, particularly when using the acyl chloride route.

  • Causality: The 2-aminobenzoyl chloride intermediate possesses both a highly electrophilic acyl chloride group and a nucleophilic primary amino group. One molecule can react with another: the amino group of molecule A attacks the acyl chloride of molecule B, forming an amide bond and creating a dimer. This process can potentially continue, leading to oligomers.

  • Troubleshooting Steps:

    • Slow Addition at Low Temperature: Add the solution of 2-aminobenzoyl chloride dropwise to the solution of N-benzylmethylamine at a low temperature (e.g., 0 °C).[6] This maintains a low concentration of the acyl chloride in the presence of a relative excess of the more nucleophilic secondary amine, favoring the desired intermolecular reaction over self-condensation.

    • Use of a Base: Including a non-nucleophilic base like triethylamine or pyridine can scavenge the HCl generated during the reaction.[7][8] This prevents the protonation and deactivation of the amine nucleophiles.

Section 3: Summary of Key Side Products

The following table provides a quick reference to the most common side products, their causes, and proven mitigation strategies.

Side Product Associated Pathway Probable Cause Mitigation Strategy
2-Aminobenzoic Acid Acyl Chloride (Pathway 2)Hydrolysis of the 2-aminobenzoyl chloride intermediate by trace moisture.[3][6]Implement rigorous anhydrous and inert atmosphere techniques.[6]
N-Acylurea Coupling Agent (Pathway 2)Intramolecular rearrangement of the O-acylisourea intermediate when using EDC/DCC.[7]Add HOBt or NHS (1.1-1.2 eq.) to the reaction mixture to form a more stable active ester.[8]
Dimer/Oligomer Acyl Chloride (Pathway 2)Self-condensation of the 2-aminobenzoyl chloride intermediate.Perform a slow, low-temperature addition of the acyl chloride to the amine solution.
Unreacted Starting Materials All PathwaysIncomplete reaction due to insufficient time, temperature, or improper stoichiometry. Formation of an unreactive acid-amine salt.[9]Monitor reaction to completion by TLC/LC-MS. Use a non-nucleophilic base (e.g., DIPEA) to prevent salt formation.[5][9]

Section 4: Validated Experimental Protocols

Protocol A: Synthesis from Isatoic Anhydride (Pathway 1) This protocol is adapted from established procedures for N-substituted 2-aminobenzamides.[1][2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isatoic anhydride (1.0 eq.).

  • Reagent Addition: Add a suitable solvent such as DMF or toluene (approx. 5-10 mL per gram of anhydride), followed by N-benzylmethylamine (1.05 eq.).

  • Reaction: Heat the mixture to 100-120°C and stir for 4-6 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution and by TLC analysis.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[10]

Protocol B: Synthesis via Acyl Chloride (Pathway 2) This protocol requires strict anhydrous and inert conditions.[3][6]

  • Acyl Chloride Formation: In an oven-dried, two-neck flask under an argon atmosphere, suspend 2-aminobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise. After the addition, allow the mixture to warm to room temperature and then gently reflux for 2 hours until a clear solution is obtained.

  • Amine Solution: In a separate, oven-dried flask under argon, dissolve N-benzylmethylamine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool this solution to 0°C.

  • Amidation: Remove the excess thionyl chloride from the first flask under reduced pressure. Re-dissolve the resulting crude 2-aminobenzoyl chloride in anhydrous DCM. Add this solution dropwise via a syringe or dropping funnel to the chilled amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Section 5: Analytical Workflow for Purity Assessment

A systematic approach is required to identify and resolve issues with side product formation. High-performance liquid chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for quantitative assessment and identification of impurities.[11][12]

Troubleshooting_Workflow Start Synthesize Crude Product TLC_Analysis Analyze by TLC & LC-MS Start->TLC_Analysis Is_Pure Single Spot / Major Peak >95%? TLC_Analysis->Is_Pure Purify Purify by Column Chromatography / Recrystallization Is_Pure->Purify Yes Identify_Byproducts Identify Byproducts (Check Mass, Consult Guide) Is_Pure->Identify_Byproducts No Final_Analysis Confirm Purity by NMR & HPLC Purify->Final_Analysis End Pure Product Final_Analysis->End Modify_Protocol Modify Protocol Based on Byproduct Identity (e.g., Add HOBt, Use Dry Solvents) Identify_Byproducts->Modify_Protocol Re_Run Re-run Synthesis Modify_Protocol->Re_Run Re_Run->Start

Diagram 3: Logical workflow for troubleshooting and purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis.
  • Fisher Scientific. Amide Synthesis.
  • Kim, J., et al. (Supporting Information). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-benzyl-5-hydroxybenzamide.
  • PubChem. 2-amino-N-benzylbenzamide. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • PrepChem. Synthesis of 2-amino-N,N-dibutyl benzamide.
  • Ramezani, Z., et al. (2015). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... ResearchGate. [Link]

  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • BenchChem. (2025). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
  • Green, K. M., & Lambert, T. H. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • PrepChem. Synthesis of Step 1. 2-Amino-N-phenylbenzamide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
  • Kumar, A., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide.

Sources

Technical Support Center: Purification of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-amino-N-benzyl-N-methylbenzamide." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this N-substituted aminobenzamide. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, underpinned by explanations of the relevant chemical principles.

I. Overview of Purification Challenges

This compound is a moderately polar molecule containing a primary aromatic amine, a tertiary amide, and two aromatic rings. This combination of functional groups presents a unique set of purification challenges. The primary amino group offers a handle for pH-based separation techniques but also introduces the risk of strong interactions with acidic stationary phases like silica gel. The molecule's overall structure can lead to solubility profiles that complicate recrystallization.

Common challenges include:

  • Co-elution of Impurities: Structurally similar byproducts or unreacted starting materials may have polarities very close to the product, making chromatographic separation difficult.

  • Product Tailing/Loss on Silica Gel: The basic amino group can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[1][2]

  • Difficulty in Crystallization: The molecule may "oil out" or be reluctant to crystallize from common solvent systems due to its structural features or the presence of persistent impurities.[3]

  • Oxidative Degradation: Aromatic amines can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to air and heat for extended periods.[4]

II. Troubleshooting Guide

This section is organized by common experimental problems. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low Purity After Flash Column Chromatography

Symptom: Your NMR or HPLC analysis shows significant impurities co-eluting with the main product peak after purification on a silica gel column.[4]

Potential Causes & Solutions:

  • Cause A: Inappropriate Solvent System. The chosen eluent may not have sufficient selectivity to resolve the product from a key impurity.

    • Solution 1: Optimize the Eluent. Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, which offers different selectivity.[4] A shallow gradient elution, where the polarity is increased very slowly, can often improve the resolution between closely eluting spots.[4]

    • Solution 2: Add a Modifier. To counteract the acidic nature of silica, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[1][4] This deactivates the acidic silanol groups, preventing the basic amine on your product from tailing and potentially sharpening the peaks of all components, which can improve separation.[1][2]

  • Cause B: Co-eluting Starting Material or Byproduct. The impurity may be unreacted 2-aminobenzoic acid derivative or a byproduct from the amide coupling reaction.[4]

    • Solution: Implement an Acid-Base Extraction (Work-up). Before chromatography, perform a liquid-liquid extraction to remove acidic or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (like 1M HCl) and a weak base (like saturated NaHCO₃ solution). The primary amino group on your product will be protonated by the acid and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified to regenerate the neutral amine, which can then be back-extracted into an organic solvent.[5][6] This powerful technique can remove many common impurities before you even run a column.[7]

  • Cause C: Wrong Stationary Phase. Standard silica gel may not be the optimal choice for this molecule.

    • Solution: Change the Stationary Phase. Consider using an alternative stationary phase.

      • Amine-functionalized silica: This is an excellent choice for purifying basic compounds as it minimizes the acid-base interactions that cause tailing on regular silica.[2]

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying amines.[1]

      • Reverse-phase chromatography (C18): If the product is sufficiently non-polar, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide a completely different selectivity profile.[1]

Problem 2: Product is "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your product separates as an insoluble liquid (an oil).

Potential Causes & Solutions:

  • Cause A: Solution is Too Concentrated or Cooling Too Quickly. Supersaturation is reached at a temperature above the product's melting point, or rapid cooling doesn't give molecules time to align into a crystal lattice.[3]

    • Solution 1: Slow Down the Cooling. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer or ice bath. Slow cooling is crucial for forming large, pure crystals.[8]

    • Solution 2: Add More Solvent. The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat until everything dissolves, and then attempt to cool it slowly again.[3]

  • Cause B: Presence of Impurities. Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of your product.[3][9]

    • Solution 1: Pre-purify the Material. The crude material may be too impure for successful recrystallization. First, run a quick plug of silica or perform an acid-base extraction to remove the bulk of the impurities, then attempt the recrystallization.

    • Solution 2: Induce Crystallization. If an oil forms, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8] Adding a "seed crystal" (a tiny crystal of the pure compound) can also initiate crystallization.

  • Cause C: Inappropriate Solvent Choice. The solvent may be too good, keeping the product dissolved even when cold, or too poor, causing it to crash out as an amorphous oil.[8]

    • Solution: Use a Two-Solvent System. Find a solvent in which your compound is highly soluble (e.g., ethanol, acetone) and another in which it is poorly soluble (e.g., water, hexanes). Dissolve the compound in a minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent (the anti-solvent) dropwise while the solution is still hot until it just starts to become cloudy. Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.[10]

Problem 3: Product is Colored (Yellow/Brown) After Purification

Symptom: The final isolated product is not a pure white solid, suggesting the presence of chromophoric impurities.

Potential Causes & Solutions:

  • Cause A: Oxidation of the Aromatic Amine. The 2-amino group is susceptible to air oxidation, which forms highly colored byproducts.[4] This is often exacerbated by heat and prolonged exposure to silica gel.

    • Solution 1: Use an Inert Atmosphere. When possible, conduct purification steps, especially solvent removal at elevated temperatures, under an inert atmosphere like nitrogen or argon.[4]

    • Solution 2: Treatment with Activated Charcoal. During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[3] Add the charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb your product, leading to lower yield.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for flash chromatography on silica gel?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[3] Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. For this compound, which is moderately polar, a final eluting system might be in the range of 3:1 to 1:1 hexanes:ethyl acetate. Always develop your method using Thin-Layer Chromatography (TLC) first to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[3]

Q2: How can I effectively remove unreacted 2-aminobenzoic acid or benzylamine?

A2: Acid-base extraction is the most effective method.[7]

  • To remove unreacted 2-aminobenzoic acid (an acid): Wash your organic solution with a weak base like saturated sodium bicarbonate (NaHCO₃). The benzoic acid will be deprotonated to form a water-soluble salt and will move into the aqueous layer.[11][12]

  • To remove unreacted benzylamine (a base): Wash your organic solution with a weak acid like 1M hydrochloric acid (HCl). The benzylamine will be protonated to form a water-soluble salt and will move into the aqueous layer.[5][6] Your product, also a base, will also move to the aqueous layer in this step. You would then basify this aqueous layer and back-extract your pure product into a fresh organic layer.

Q3: My compound seems to be degrading on the silica column. What can I do?

A3: Degradation on silica is often due to the acidic nature of the stationary phase.[1]

  • Deactivate the Silica: Before running the column, flush it with your starting eluent containing 1% triethylamine. This will neutralize the most acidic sites.[1]

  • Switch to a Less Acidic Stationary Phase: Use neutral alumina or an amine-functionalized silica gel column, which are much more forgiving for basic compounds.[1][2]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: A combination of techniques is always recommended for robust purity assessment.[4]

  • Thin-Layer Chromatography (TLC): A quick check for baseline impurities. A single spot in multiple different solvent systems is a good sign of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >95%). A single, sharp peak is desired.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities, even if they are structurally very similar.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

IV. Key Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to remove both acidic and basic impurities from a crude reaction mixture containing your product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains your protonated product and other basic impurities, into a clean Erlenmeyer flask (Flask A). The organic layer, containing neutral impurities, can be set aside.

  • Basification: Cool Flask A in an ice bath. Slowly add a base (e.g., 6M NaOH) dropwise with swirling until the solution is basic (test with pH paper, target pH > 10). Your product should precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent, shake, and allow the layers to separate. Drain the organic layer containing your purified product into a new flask. Repeat this back-extraction two more times to maximize recovery.

  • Final Wash & Dry: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

G crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 layers1 Separate Layers sep_funnel1->layers1 organic1 Organic Layer (Neutral Impurities) layers1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product + Basic Impurities) layers1->aqueous1 basify Basify Aqueous Layer (e.g., with NaOH) aqueous1->basify sep_funnel2 Separatory Funnel: Back-extract into Fresh Organic Solvent basify->sep_funnel2 layers2 Separate Layers sep_funnel2->layers2 aqueous2 Aqueous Layer (Salts) layers2->aqueous2 Discard organic2 Organic Layer (Pure Product) layers2->organic2 dry Wash, Dry, & Evaporate organic2->dry final Purified Product dry->final

Caption: Workflow for purification via acid-base extraction.
Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is for purifying basic compounds on standard silica gel.

  • TLC Analysis: Determine an appropriate eluent system using TLC. Find a solvent mixture that gives your product an Rf of ~0.3.

  • Prepare Eluent: Prepare a bulk solution of your starting eluent (the lowest polarity solvent mixture you will use). Add triethylamine (TEA) to a final concentration of 0.5-1% v/v.

  • Column Packing: Pack a column with silica gel using your TEA-modified starting eluent. Ensure the column is packed evenly without air bubbles.

  • Pre-Equilibration: Flush the packed column with at least 2-3 column volumes of the TEA-modified starting eluent. This deactivates the silica surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For better resolution, it is often preferable to adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the starting solvent. If using a gradient, slowly increase the polarity by adding more of the polar solvent (which should also contain the same concentration of TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_0 Pre-Column cluster_1 Chromatography cluster_2 Post-Column TLC 1. TLC Method Development Eluent 2. Prepare Eluent + 0.5% TEA TLC->Eluent Pack 3. Pack Column Eluent->Pack Equil 4. Equilibrate (2-3 CVs) Pack->Equil Load 5. Dry Load Sample Equil->Load Elute 6. Elute (Isocratic or Gradient) Load->Elute Collect 7. Collect & Analyze Fractions via TLC Elute->Collect Combine 8. Combine Pure Fractions Collect->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A logical flow for developing a column chromatography method.
Data Summary Table: Solvent Properties for Purification

Choosing the right solvent is critical for both chromatography and recrystallization. This table provides a reference for common laboratory solvents.

SolventPolarity IndexBoiling Point (°C)Use Case Notes
n-Hexane0.169Non-polar eluent for normal phase; anti-solvent for recrystallization.
Dichloromethane3.140Good general-purpose solvent with different selectivity than ethyl acetate.
Diethyl Ether2.835Common extraction solvent; volatile.
Ethyl Acetate4.477Common polar eluent for normal phase; good recrystallization solvent.[3]
Acetone5.156Polar solvent, often used for recrystallization.[10]
Ethanol4.378Polar protic solvent, good for dissolving polar compounds for recrystallization.[8][10]
Methanol5.165Very polar eluent for normal phase; used to elute highly polar compounds.
Water10.2100Used in extractions and as an anti-solvent for recrystallization of polar compounds.[8][10]

V. References

  • BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization. Retrieved from

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds. Retrieved from

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from

  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from

  • ChemLibre Texts. (n.d.). Recrystallization. Retrieved from

  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. Retrieved from

  • University of Canterbury. (n.d.). Recrystallisation. Retrieved from

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from

  • Royal Society of Chemistry. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from

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"2-amino-N-benzyl-N-methylbenzamide" stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-amino-N-benzyl-N-methylbenzamide. Given that specific stability data for this compound is not extensively published, this document synthesizes information from established chemical principles and data on structurally similar benzamide derivatives to provide robust guidance on handling, stability, and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are hydrolysis of the amide bond and oxidation of the aromatic amino group.[1] Like other benzamides, the amide linkage is susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.[1][2] The 2-amino group makes the aromatic ring electron-rich, rendering it susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[3]

Q2: What are the likely degradation products?

A2: The two primary degradation pathways would likely yield the following products:

  • Hydrolysis: Cleavage of the amide bond would result in the formation of 2-aminobenzoic acid and N-benzylmethylamine .[1]

  • Oxidation: Oxidation of the 2-amino group could lead to the formation of colored dimeric or polymeric species, and potentially quinone-like structures, although this is less pronounced than in aminophenols.[3]

Q3: How should I store solid this compound?

A3: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[4]

Q4: What is the best way to prepare and store stock solutions?

A4: For stock solutions, using an anhydrous, aprotic solvent like DMSO or DMF is a good starting point.[4] For aqueous buffers, stability is a significant concern. An acidic pH (in the range of 3 to 5) is recommended to enhance stability, as the amino group will be protonated to its ammonium salt form (-NH3+), which is much less susceptible to oxidation.[3] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides solutions to common experimental issues encountered with this compound.

Observed Problem Potential Cause Recommended Solution(s)
Solution develops a yellow/brown tint over time. Oxidative Degradation: The 2-amino group is likely oxidizing upon exposure to air or light.[3]1. Prepare fresh solutions for each experiment. 2. Use Deoxygenated Buffers: Sparge buffers with nitrogen or argon gas before use.[3] 3. Add Antioxidants: Consider adding ascorbic acid (e.g., 1 mM) to your buffer.[3] 4. Use Amber Vials: Protect solutions from light at all times.[1]
Inconsistent or lower-than-expected potency in biological assays. 1. Chemical Degradation: The compound has degraded in the assay medium, reducing the effective concentration.[3] 2. Adsorption: The compound may be adsorbing to plastic labware.[3]1. Confirm Stability: Run a stability study by analyzing the compound's concentration in your assay buffer over the experiment's time course using HPLC.[3] 2. Prepare Fresh: Always use freshly prepared dilutions from a stable stock.[1] 3. Use Low-Binding Plastics: Utilize low-protein-binding or siliconized microplates and pipette tips.[3]
Precipitation observed when diluting stock solution into aqueous buffer. Low Aqueous Solubility: The compound has limited solubility in neutral aqueous solutions.[4]1. Lower Final Concentration: Reduce the working concentration of the compound. 2. Use Co-solvents: Consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your final assay buffer, if compatible with your experimental system.[3] 3. Adjust pH: Test solubility in slightly acidic buffers (pH 3-5), which may improve solubility due to protonation of the amino group.
New peaks appear in HPLC chromatogram during analysis. On-Column or In-Solution Degradation: The compound is degrading either in the vial awaiting injection or on the HPLC column.1. Verify Degradants: Use LC-MS to identify the new peaks and see if they match the expected masses of hydrolysis products (2-aminobenzoic acid, N-benzylmethylamine).[1] 2. Control Sample Temperature: Use a cooled autosampler (e.g., 4°C). 3. Check Mobile Phase pH: Ensure the mobile phase pH is compatible with the compound's stability.

Degradation Pathways & Mechanisms

Understanding the potential chemical transformations of this compound is crucial for developing stable formulations and interpreting stability data.

Amide Hydrolysis

The amide bond is the most common site of hydrolytic cleavage. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.[5]

The expected products are 2-aminobenzoic acid and N-benzylmethylamine .

Compound This compound Products 2-aminobenzoic acid + N-benzylmethylamine Compound->Products Hydrolysis Conditions H+ or OH- Elevated Temperature Conditions->Compound

Caption: Potential hydrolytic degradation pathway.

Oxidative Degradation

The aromatic primary amine (2-amino group) is an electron-donating group that activates the benzene ring, making it susceptible to oxidation. While not as reactive as a phenol, this group can still be oxidized in the presence of oxygen, light, or metal ions. This process can lead to the formation of complex, often colored, degradation products through radical mechanisms.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile (HPLC grade), High-purity water

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC with UV/PDA detector, LC-MS, pH meter, oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor.

    • Acid Hydrolysis: 0.5 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.5 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: 15% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 60°C for 48 hours.

    • Photolytic: Expose the stock solution to UV/Visible light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[6]

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hrs), withdraw an aliquot. If necessary, neutralize the acidic and basic samples before dilution with the mobile phase. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min; hold 3 min; return to 5% B in 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Prepare stressed samples as described in Protocol 1.

  • Inject the samples onto the HPLC system.

  • Assess the chromatograms for resolution between the parent peak and any new peaks that appear. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and each other.

Protocol 3: Preparation of a Stabilized Aqueous Solution

Objective: To prepare a 10 mM aqueous solution with enhanced stability for use in assays.

Materials:

  • This compound (MW: 240.31 g/mol )

  • Citrate-Phosphate buffer (0.1 M)

  • L-Ascorbic acid

  • High-purity water

  • Nitrogen or Argon gas

  • Sterile, amber glass vials

Procedure:

  • Prepare Stabilized Buffer: a. Prepare 100 mL of 0.1 M Citrate-Phosphate buffer and adjust the pH to 4.0. b. Add L-Ascorbic acid to a final concentration of 1 mM (17.6 mg).

  • Deoxygenate the Buffer: a. Sparge the buffer solution by bubbling nitrogen or argon gas through it for at least 20 minutes to remove dissolved oxygen.[3]

  • Prepare Compound Solution: a. Weigh 2.40 mg of this compound into a tared amber glass vial. b. Under a stream of inert gas, add 1.0 mL of the deoxygenated, stabilized buffer to the vial. c. Sonicate briefly if necessary to fully dissolve.

  • Storage: a. Blanket the vial headspace with inert gas before sealing. b. Store at 4°C for short-term use (hours) or aliquot and freeze at -20°C or below for long-term storage.

References

  • BenchChem. Enhancing the stability of "2-amino-N-benzyl-5-hydroxybenzamide" in solution.
  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • BenchChem. "N-Benzyl-2-bromo-3-methylbenzamide" stability issues and degradation products.
  • BenchChem. Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.
  • ACS Publications. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry.
  • MedCrave online. Forced degradation studies.
  • BenchChem. Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • BenchChem. Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • ECHEMI. 2-AMINO-N-BENZYL-BENZAMIDE SDS, 5471-20-5 Safety Data Sheets.
  • CORE. Development of forced degradation and stability indicating studies of drugs—A review.
  • ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide | The Journal of Organic Chemistry.
  • Pearson. How would you make the following compounds from N-benzylbenzamide? b. benzoic acid.

Sources

Technical Support Center: Spectroscopic Analysis of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of "2-amino-N-benzyl-N-methylbenzamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of characterizing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental work.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's beneficial to have a general workflow for troubleshooting unexpected spectroscopic results. The following diagram outlines a logical progression from initial data acquisition to problem resolution.

Troubleshooting_Workflow General Spectroscopic Troubleshooting Workflow cluster_0 Phase 1: Data Acquisition & Initial Analysis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Troubleshooting & Resolution Acquire_Spectrum Acquire Spectrum (NMR, IR, MS) Process_Data Process Data (e.g., Fourier Transform, Baseline Correction) Acquire_Spectrum->Process_Data Initial_Interpretation Initial Interpretation vs. Expected Structure Process_Data->Initial_Interpretation Compare_Expected Data Matches Expected? Initial_Interpretation->Compare_Expected Identify_Anomalies Identify Anomalies (Unexpected Peaks, Wrong Shifts, Broadening) Compare_Expected->Identify_Anomalies No Final_Analysis Final Structural Confirmation Compare_Expected->Final_Analysis Yes Check_Purity Check Sample Purity (TLC, LC-MS) Identify_Anomalies->Check_Purity Review_Parameters Review Acquisition Parameters Identify_Anomalies->Review_Parameters Re-run_Experiment Re-run with Modified Parameters/Sample Prep Check_Purity->Re-run_Experiment Review_Parameters->Re-run_Experiment Consult_Literature Consult Literature for Analogous Compounds Re-run_Experiment->Consult_Literature Problem Persists Re-run_Experiment->Final_Analysis Problem Solved Fragmentation_Pathway Plausible EI-MS Fragmentation of this compound M_plus [M]⁺˙ m/z = 240 frag_149 [M - C₇H₇]⁺ m/z = 149 M_plus->frag_149 - •C₇H₇ frag_120 [H₂NC₆H₄CO]⁺ m/z = 120 M_plus->frag_120 - •N(CH₃)CH₂Ph frag_91 [C₇H₇]⁺ m/z = 91 M_plus->frag_91 - •CON(CH₃)C₆H₄NH₂ frag_92 [C₆H₆N]⁺ m/z = 92 frag_120->frag_92 - CO frag_77 [C₆H₅]⁺ m/z = 77

Technical Support Center: Overcoming Solubility Challenges with 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-amino-N-benzyl-N-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals to proactively address and resolve solubility issues encountered during experimental workflows. As a substituted benzamide, this compound's aromatic structure presents predictable challenges for dissolution in aqueous media. This guide provides a foundational understanding of its physicochemical properties, actionable troubleshooting protocols, and advanced strategies to ensure successful formulation and application.

Predicted Physicochemical Profile

Direct experimental data for this compound is limited. However, by analyzing its structure and data from analogous compounds, we can predict its properties. The molecule contains two aromatic rings and an N-substituted amide linkage, contributing to significant hydrophobicity.[1] The primary amino group on one of the benzene rings offers a site for protonation, suggesting that solubility will be pH-dependent.[2]

PropertyPredicted Value / ObservationRationale & References
Molecular Formula C₁₅H₁₆N₂OBased on chemical structure.
Molecular Weight 240.30 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Typical for benzamide derivatives.[3][4]
Aqueous Solubility Poor to very low.The hydrophobic character of the two aromatic rings and the N-benzyl group is expected to dominate over the polar contributions of the amino and amide groups.[1]
Organic Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in polar protic solvents (Methanol, Ethanol).Structurally similar compounds like 2-amino-N-benzylbenzamide are slightly soluble in DMSO.[3][5] Polar aprotic solvents are effective at solvating aromatic rings and acting as hydrogen bond acceptors.[1]
Predicted LogP > 2.5The related compound N-benzyl-N-methylbenzamide has a LogP of ~2.96, indicating high lipophilicity.[6] The addition of an amino group will slightly decrease this value, but it will remain in the lipophilic range.
Ionization (pKa) A basic pKa is expected due to the 2-amino group.The primary aromatic amine group can be protonated under acidic conditions, which can be leveraged to increase aqueous solubility.[2][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility-related issues in a direct question-and-answer format.

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

A: This is expected behavior due to the compound's molecular structure. The presence of two aromatic rings and a benzyl group makes the molecule predominantly hydrophobic, or "water-fearing."[1] At neutral pH, the molecule is uncharged, and the energy required to break its crystalline lattice structure and solvate it with water is unfavorably high. This challenge is common for new chemical entities, with over 70% demonstrating poor aqueous solubility.[8]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: For initial stock preparation, a polar aprotic solvent is strongly recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is an excellent solvent for a wide range of organic molecules and is compatible with most biological assays when diluted to a low final concentration.[9]

  • Alternatives: N,N-Dimethylformamide (DMF) can also be used if DMSO is incompatible with your experimental system.

Always start with 100% anhydrous solvent to prepare your highest concentration stock (e.g., 10-50 mM). Store these solutions properly, as freeze-thaw cycles can sometimes cause the compound to precipitate out of DMSO.[10]

Q3: I successfully dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. How can I prevent this?

A: This is a classic issue of kinetic versus thermodynamic solubility and is the most common challenge researchers face.[11] A clear DMSO stock does not guarantee solubility in a final aqueous environment.[11] The sudden change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.[11]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Perform a serial dilution to find the maximum concentration that remains soluble in your specific buffer.[11]

  • Decrease DMSO Stock Concentration: Preparing an intermediate dilution of your high-concentration stock in DMSO before the final aqueous dilution can sometimes help.

  • Modify the Dilution Method: Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock while vortexing to maximize mixing and interaction with assay components like proteins, which can help maintain solubility.[10]

  • In-well Sonication: If precipitation is observed in an assay plate, gentle in-well sonication can sometimes help redissolve the compound.[10]

Q4: What is the maximum final concentration of DMSO I should use in my cell-based or enzymatic assay?

A: As a general rule, the final concentration of DMSO should be kept at or below 1%, with ≤0.5% being the industry standard for minimizing artifacts.[11] Higher concentrations of DMSO can have direct effects on cell viability, enzyme activity, and membrane properties, which can confound your experimental results.[11] It is critical to include a vehicle control (buffer with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Q5: Can I use co-solvents in my final formulation to keep the compound in solution at higher concentrations?

A: Yes, using a co-solvent system is a well-established technique for enhancing the solubility of poorly soluble drugs.[12][13] Co-solvents work by reducing the polarity of the water-based medium, making it more favorable for the hydrophobic compound.[14]

  • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400) are commonly used.[15][16]

  • Screening is Key: The optimal co-solvent and its concentration must be determined empirically for your specific compound and assay system. Start with low percentages (e.g., 1-10%) and check for both compound solubility and compatibility with your biological assay.

Q6: How can I leverage pH to improve the solubility of this compound?

A: The 2-amino group on the benzamide ring is a basic functional group. By lowering the pH of the solvent, you can protonate this group (NH₂) to form a positively charged ammonium salt (NH₃⁺). This charged species will have significantly higher aqueous solubility due to its improved ability to interact with polar water molecules.[2][7]

  • Strategy: Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 4.0-6.0). The ideal pH is one that is low enough to protonate the compound but not so low that it damages your protein or cells.

  • Caution: This strategy is only viable if your experimental system (e.g., enzyme, cells) is stable and functional at the required acidic pH.

Q7: Basic methods are not working for my required concentration. What advanced formulation strategies can I explore?

A: If co-solvents and pH adjustment are insufficient, more advanced pharmaceutical formulation techniques can be employed, particularly for in vivo studies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part and presenting a water-soluble exterior.[12][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Lipid-Based Formulations: Dissolving the compound in oils and surfactants can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous fluids, enhancing absorption.[17][18]

  • Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMCAS) can dramatically increase its dissolution rate and apparent solubility.[19][20]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a master stock solution.

  • Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 2.40 mg) in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired molar concentration. For 2.40 mg (MW = 240.30 g/mol ), this is 10 µmol.

    • To make a 10 mM stock, add 1.0 mL of DMSO.

    • To make a 50 mM stock, add 200 µL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]

Protocol 2: Determining Maximum Aqueous Solubility (Kinetic Solubility Assay)

This protocol helps you determine the practical concentration limit before precipitation occurs in your final assay buffer.[11]

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare serial dilutions of your high-concentration DMSO stock (e.g., 50 mM) in 100% DMSO.

  • Prepare Assay Plate: Add your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well assay plate. For a 1:100 final dilution, add 198 µL of buffer.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a range of final compound concentrations with a consistent final DMSO percentage (1% in this example).

  • Mix and Incubate: Immediately mix the plate on an orbital shaker for 1 minute. Let the plate incubate at room temperature for 1-2 hours, protected from light.

  • Measure Precipitation: Precipitation can be assessed visually or, more quantitatively, by measuring the turbidity (light scattering) using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).[11] The concentration at which a significant increase in signal is observed is the limit of your kinetic solubility.

Visualized Workflows & Decision Trees

Diagram 1: Troubleshooting Compound Precipitation

G cluster_troubleshoot Troubleshooting Steps start Start: Need to prepare a working solution stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer stock->dilute check Observe for Precipitation (visual or instrumental) dilute->check success Success: Solution is clear. Proceed with assay. check->success No fail Precipitation Occurs check->fail Yes reduce_conc 1. Lower final compound concentration fail->reduce_conc use_cosolvent 2. Add a co-solvent (e.g., 5% Ethanol, PEG 400) to the buffer reduce_conc->use_cosolvent Still precipitates? adjust_ph 3. Adjust buffer to acidic pH (e.g., pH 5.5) use_cosolvent->adjust_ph Still precipitates? retest Re-test dilution with modified conditions adjust_ph->retest retest->dilute

Caption: A decision tree for troubleshooting compound precipitation during working solution preparation.

Diagram 2: Strategy for Solubility Enhancement

G start Goal: Increase Aqueous Solubility of Compound q1 Is the assay system sensitive to pH changes? start->q1 ph_yes System is pH sensitive (e.g., most cell-based assays) q1->ph_yes Yes ph_no System is robust to pH (e.g., some biochemical assays) q1->ph_no No q2 Is a minor amount of organic solvent tolerated? ph_yes->q2 ph_adjust Use pH Adjustment Strategy: Titrate buffer pH down (6.5 to 4.5) to protonate the 2-amino group ph_no->ph_adjust cosolvent_yes Use Co-Solvent Strategy: Screen Ethanol, PG, PEG 400 (1-10% final concentration) q2->cosolvent_yes Yes cosolvent_no Co-solvents interfere with the assay q2->cosolvent_no No advanced Consider Advanced Strategies: Cyclodextrin Complexation (HP-β-CD) or Lipid-Based Formulations cosolvent_no->advanced ph_adjust->q2 Combine with co-solvents?

Caption: A selection guide for choosing an appropriate solubility enhancement strategy.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 15, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 2-amino-N-benzylbenzamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved January 15, 2026, from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. (1994). PubMed. Retrieved January 15, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved January 15, 2026, from [Link]

  • CO-SOLVENCY. (2020). World Journal of Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 15, 2026, from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 15, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Aromatic 100 Solvent Supplier. (n.d.). RB Products, Inc. Retrieved January 15, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Comparative study of solvents for the extraction of aromatics from naphtha. (n.d.). Retrieved January 15, 2026, from [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Solvent Selection. (2021). YouTube. Retrieved January 15, 2026, from [Link]

  • N-benzyl-N-methylbenzamide (CAS#:61802-83-3). (2024). Chemsrc. Retrieved January 15, 2026, from [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2007). PubMed. Retrieved January 15, 2026, from [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Scientific and Research Publications. Retrieved January 15, 2026, from [Link]

  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023). Retrieved January 15, 2026, from [Link]

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Technical Support Center: Scale-Up Considerations for the Synthesis of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the reaction scale-up of 2-amino-N-benzyl-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this molecule from laboratory scale to pilot plant or full-scale manufacturing. Scaling up a chemical synthesis is not merely about using larger glassware; it involves a fundamental shift in how we approach challenges related to reaction kinetics, heat transfer, mass transfer, and safety.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven solutions to ensure a safe, efficient, and robust scale-up process.

Section 1: Synthesis Pathway Analysis

The synthesis of this compound can be approached from several angles. The choice of synthetic route at the lab scale can have profound implications for its feasibility and economics at an industrial scale. Below are two common conceptual pathways.

Pathway A: Amide Formation via Acid Activation This is a convergent approach where the key C-N bond is formed by reacting an activated derivative of 2-aminobenzoic acid with N-benzyl-N-methylamine.

Pathway B: Sequential N-Alkylation This is a linear approach that starts with a simpler benzamide and sequentially introduces the methyl and benzyl groups. A likely route would involve the N-benzylation of 2-amino-N-methylbenzamide.

cluster_A Pathway A: Amide Formation cluster_B Pathway B: N-Benzylation A_start 2-Aminobenzoic Acid A_activated Activated Intermediate (e.g., Acyl Chloride) A_start->A_activated Activation (e.g., SOCl₂) A_end This compound A_activated->A_end A_amine N-benzyl-N-methylamine A_amine->A_end Amide Coupling B_start 2-amino-N-methylbenzamide B_end This compound B_start->B_end B_base Base (e.g., NaH) B_base->B_end B_benzyl Benzyl Halide B_benzyl->B_end N-Benzylation start_node Exotherm Observed During Scale-Up decision_node decision_node start_node->decision_node Is calorimetry data available? process_node process_node decision_node->process_node No d2 Is heat generation rate > heat removal rate (Q_gen > Q_rem)? decision_node->d2 Yes process_node->d2 Perform RC1e/DSC study to determine ΔH_rxn and T_ad end_node Safe & Controlled Process d2->end_node No p2 Implement Engineering Controls d2->p2 Yes p3 p3 p2->p3 1. Reduce reactant addition rate (Semi-batch) p4 p4 p3->p4 2. Increase cooling efficiency (Lower jacket temp) p5 p5 p4->p5 3. Increase thermal mass (Add more solvent) p5->end_node

Sources

Technical Support Center: Byproduct Identification and Removal for 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for the synthesis of 2-amino-N-benzyl-N-methylbenzamide. We will address common challenges related to byproduct formation, offering detailed protocols for their identification and subsequent removal to ensure the highest purity of the final compound.

Section 1: Synthetic Pathway and Anticipated Byproducts

Q1: What is a common synthetic route for this compound, and what are the primary byproducts to anticipate?

A highly efficient and common method for synthesizing N-substituted 2-aminobenzamides is the reaction between isatoic anhydride and a corresponding amine.[1][2] In this case, the reaction of isatoic anhydride with N-benzyl-N-methylamine proceeds via a nucleophilic acyl substitution, leading to the opening of the anhydride ring, followed by a decarboxylation step to yield the target amide and carbon dioxide.[1]

While this reaction is generally clean, several byproducts can arise from unreacted starting materials, side reactions, or the presence of moisture. Understanding the origin of these impurities is the first step in developing an effective purification strategy.

Synthetic_Pathway cluster_reactants Reactants cluster_products Products Isatoic_Anhydride Isatoic Anhydride Target This compound Isatoic_Anhydride->Target Amine N-benzyl-N-methylamine Amine->Target Nucleophilic Attack & Ring Opening CO2 CO₂ Target->CO2 Decarboxylation

Diagram 1: Synthesis of this compound.

The primary byproducts and their sources are summarized below:

Byproduct/ImpuritySource / Plausible Reason for Formation
Unreacted Isatoic Anhydride Incomplete reaction; incorrect stoichiometry (insufficient amine).
Unreacted N-benzyl-N-methylamine Incomplete reaction; incorrect stoichiometry (excess amine).
2-Aminobenzoic Acid Hydrolysis of isatoic anhydride due to residual moisture in the solvent or reactants.
N-benzylanthranilamide Presence of benzylamine as an impurity in the N-benzyl-N-methylamine starting material.
Self-condensation Products Potential for isatoic anhydride to react with the newly formed 2-amino group of the product, especially at elevated temperatures.[3]

Section 2: Troubleshooting Guide: Byproduct Identification

Q2: My initial analysis (TLC/HPLC) of the crude product shows multiple components. What is the recommended workflow for identifying them?

A systematic approach is crucial for efficiently identifying unknown components in your reaction mixture. The workflow below outlines a logical sequence of analytical techniques to characterize the main product and its associated impurities.

Identification_Workflow Crude Crude Product Mixture Purity_Check Purity Assessment (HPLC/TLC) Crude->Purity_Check Single_Peak Purity >95%? Purity_Check->Single_Peak Analyze Chromatogram Proceed Proceed to Final Characterization Single_Peak->Proceed Yes Identify Identify Impurities Single_Peak->Identify No LCMS LC-MS Analysis (Obtain Molecular Weights) Identify->LCMS Prep_HPLC Preparative HPLC/Column (Isolate Impurities) LCMS->Prep_HPLC NMR Structural Elucidation (NMR) (¹H, ¹³C, COSY) Prep_HPLC->NMR Compare Compare Data to Expected Byproducts NMR->Compare Done Identification Complete Compare->Done

Diagram 2: Workflow for impurity identification.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for quantifying the purity of your synthesized compound by separating it from non-volatile impurities.[4][5]

  • Instrumentation : An HPLC system with a UV detector, a C18 reversed-phase column, and a gradient pump.[6]

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Chromatographic Conditions :

    • Column : Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5-10 µL.

    • Detection Wavelength : 254 nm, or a wavelength determined by UV-Vis spectroscopy where the analyte has maximum absorbance.[7]

    • Gradient : A typical gradient would be 10% B to 90% B over 15-20 minutes.

  • Sample Preparation : Prepare a stock solution of the crude product in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL. Dilute this solution with the initial mobile phase to a working concentration of approximately 50-100 µg/mL.[4]

  • Data Analysis : The retention time of the main peak should correspond to the target compound. The area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is highly effective for identifying volatile or semi-volatile impurities, such as unreacted N-benzyl-N-methylamine or other low-molecular-weight side products.[8][9]

  • Instrumentation : A GC system coupled to a Mass Spectrometer (MS) detector.

  • GC Conditions :

    • Column : A standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm).[10]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250°C.

    • Oven Program : Start at a low temperature (e.g., 60°C), hold for 2-3 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.[10]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 550.

  • Sample Preparation : Dissolve a small amount of the crude material in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis : Compare the obtained mass spectra of impurity peaks with standard libraries (e.g., NIST) to identify known compounds. The fragmentation pattern of N-benzyl compounds typically shows a prominent ion at m/z 91 (the tropylium ion).[8]

Section 3: Byproduct Removal and Purification Strategies

Q3: How can I efficiently remove acidic and basic starting materials (2-aminobenzoic acid, N-benzyl-N-methylamine) from my crude product?

A liquid-liquid extraction, or an "acid-base wash," is a highly effective first-pass purification step to remove ionizable impurities.

  • Principle : The target amide is neutral, while unreacted amine is basic and any hydrolyzed anhydride (2-aminobenzoic acid) is acidic. By adjusting the pH of an aqueous phase, these impurities can be selectively ionized and extracted from an organic solution of the crude product.

  • Protocol :

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Acid Wash (Removes Basic Impurities) : Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic N-benzyl-N-methylamine will be protonated to form a water-soluble salt and partition into the aqueous layer. Separate the layers and retain the organic layer. Repeat this wash 1-2 times.[11]

    • Base Wash (Removes Acidic Impurities) : Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaHCO₃ or NaOH). The acidic 2-aminobenzoic acid will be deprotonated to form a water-soluble salt and move into the aqueous layer. Separate the layers and retain the organic layer.[12]

    • Final Wash : Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

Q4: My product is still impure after an aqueous workup. What purification techniques should I use next?

For removing neutral, non-volatile byproducts that are structurally similar to the product, column chromatography and recrystallization are the methods of choice.[13]

Protocol 3: Purification by Flash Column Chromatography
  • Principle : This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5]

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection :

    • Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. The goal is to find a system where the target compound has an Rf value of approximately 0.3.

    • A common starting point for N-substituted benzamides is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2]

    • A gradient elution, starting with a lower polarity and gradually increasing it, can be effective for separating closely related compounds.[5]

  • Procedure :

    • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a column.

    • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column. This "dry loading" method often yields better separation.

    • Elution : Begin eluting with the mobile phase, collecting fractions.

    • Monitoring : Monitor the fractions by TLC to identify which ones contain the pure product.

    • Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

If your product is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[14]

  • Principle : This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.[15]

  • Solvent Selection :

    • Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water).

    • The goal is to find a solvent that dissolves the crude material completely at its boiling point but allows the pure product to crystallize upon cooling, leaving impurities behind in the "mother liquor".

  • Procedure :

    • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (with stirring) until the solid just dissolves. Add more hot solvent dropwise if necessary.

    • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

    • Cooling : Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Crystallization : Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[14]

    • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Drying : Dry the crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q5: How can I definitively confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous confirmation.[5]

  • Purity : A single, sharp peak in an HPLC chromatogram (ideally >98% by area) is a strong indicator of high purity.[4]

  • Identity :

    • ¹H and ¹³C NMR Spectroscopy : This is the most powerful tool for structural confirmation. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of this compound. The integrations in the ¹H NMR should correspond to the correct proton counts.

    • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) should provide a molecular ion peak that matches the calculated exact mass of the compound (C₁₄H₁₄N₂O, Exact Mass: 226.1106).

    • FTIR Spectroscopy : The spectrum should show characteristic absorption bands for the key functional groups: N-H stretching (amine), C=O stretching (amide), and aromatic C-H stretching.[4]

Q6: I am experiencing very low yields. What are the common experimental pitfalls?

  • Moisture : Isatoic anhydride is sensitive to water, which leads to the formation of 2-aminobenzoic acid, a competing nucleophile that will not form the desired product. Ensure all glassware is oven-dried and use anhydrous solvents.[16]

  • Reaction Temperature : The reaction typically requires gentle heating. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the degradation of starting materials or the formation of side products.

  • Reagent Quality : Ensure the purity of your starting materials. Impurities in the N-benzyl-N-methylamine, for example, will lead to a mixture of amide products.

  • Purification Losses : Using excessive solvent during recrystallization or overly aggressive washing of crystals can significantly reduce recovery.[14] Similarly, if the product streaks on a chromatography column, it can lead to broad fractions and difficult separation, resulting in yield loss.

References

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (n.d.). Office of Justice Programs. [Link]

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  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. (1988).
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Validation & Comparative

A Comparative Analysis of 2-amino-N-benzylbenzamide and its N-methylated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-aminobenzamide scaffold serves as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth comparison of two closely related molecules: 2-amino-N-benzylbenzamide, a secondary amide, and its tertiary amide counterpart, 2-amino-N-benzyl-N-methylbenzamide. We will explore their physicochemical properties, synthetic pathways, and potential biological activities, supported by experimental data and established chemical principles. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the subtle yet significant impact of N-methylation on this important pharmacophore.

Structural and Physicochemical Properties: A Tale of Two Amides

The introduction of a methyl group on the amide nitrogen in this compound fundamentally alters its physicochemical properties compared to the parent compound, 2-amino-N-benzylbenzamide. This seemingly minor modification has profound implications for the molecule's behavior in biological systems.

The most notable difference is the absence of a hydrogen bond donor in the N-methylated analog. This change reduces its polarity and is expected to influence its boiling point, solubility, and lipophilicity.[2][3][4] Primary and secondary amides, like 2-amino-N-benzylbenzamide, can form strong intermolecular hydrogen bonds, leading to higher melting and boiling points compared to tertiary amides of similar molecular weight.[5]

Below is a comparative table of the physicochemical properties of the two compounds. The data for 2-amino-N-benzylbenzamide is experimentally derived, while the properties for its N-methylated analog are predicted based on its structure and established principles of N-methylation's effects.

Property2-amino-N-benzylbenzamideThis compound (Predicted)
Molecular Formula C₁₄H₁₄N₂O[6][7]C₁₅H₁₆N₂O
Molecular Weight 226.27 g/mol [6][7]240.30 g/mol
Appearance White to Off-White Solid[8]Likely a solid or oil
Hydrogen Bond Donors 2[6]1
Hydrogen Bond Acceptors 2[6]2
Predicted LogP 2.1[6]~2.5-3.0
Solubility Slightly soluble in Chloroform and DMSO[8][9]Expected to have increased solubility in nonpolar organic solvents and potentially decreased aqueous solubility.[10]
Predicted Boiling Point HighLower than the non-methylated analog[5]

Synthesis and Experimental Protocols

The synthesis of both compounds is achievable through established organic chemistry methodologies. The synthesis of 2-amino-N-benzylbenzamide is well-documented, while its N-methylated derivative can be prepared via a subsequent methylation step.

Synthesis of 2-amino-N-benzylbenzamide

A common and efficient method for the synthesis of 2-amino-N-benzylbenzamide involves the reaction of isatoic anhydride with benzylamine.[11][12][13] This one-pot reaction is advantageous due to the commercial availability of the starting materials and the straightforward procedure.

Synthesis_of_2_amino_N_benzylbenzamide isatoic_anhydride Isatoic Anhydride product 2-amino-N-benzylbenzamide isatoic_anhydride->product Heat, Solvent (e.g., Aniline or DMF) benzylamine Benzylamine benzylamine->product

Caption: Synthesis of 2-amino-N-benzylbenzamide from Isatoic Anhydride.

Experimental Protocol: Synthesis of 2-amino-N-benzylbenzamide from Isatoic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or use an excess of benzylamine as the solvent.

  • Addition of Amine: Add benzylamine (1.1 eq) to the flask.

  • Heating: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-amino-N-benzylbenzamide.[14]

Synthesis of this compound

The N-methylation of the secondary amide, 2-amino-N-benzylbenzamide, can be achieved using various methylating agents. A common laboratory-scale method involves the use of a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[15] More modern and selective methods using reagents like tetramethylammonium fluoride have also been developed.[16]

N_methylation_synthesis starting_material 2-amino-N-benzylbenzamide product This compound starting_material->product reagents Methylating Agent (e.g., CH₃I) + Base (e.g., NaH) reagents->product Solvent (e.g., THF or DMF)

Caption: N-methylation of 2-amino-N-benzylbenzamide.

Experimental Protocol: N-methylation of 2-amino-N-benzylbenzamide

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-N-benzylbenzamide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to allow for deprotonation of the amide nitrogen.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The 2-aminobenzamide moiety is a known zinc-binding group and is a key feature in many histone deacetylase (HDAC) inhibitors.[1][17] These inhibitors have garnered significant interest as potential anti-cancer agents.[1] The biological activity of these compounds is influenced by the substituents on the benzamide core.

Impact of N-Methylation on Biological Activity:

  • Receptor Binding: The N-H proton of the secondary amide in 2-amino-N-benzylbenzamide can act as a hydrogen bond donor in interactions with biological targets. The replacement of this proton with a methyl group in this compound removes this hydrogen bonding capability, which could either enhance or diminish its binding affinity depending on the specific target's active site topology.[18]

  • Membrane Permeability: N-methylation generally increases the lipophilicity of a molecule. This can lead to improved cell membrane permeability, a desirable property for orally administered drugs.[10]

  • Metabolic Stability: The amide bond of secondary amides can be susceptible to enzymatic cleavage by proteases. N-methylation can sterically hinder this cleavage, thereby increasing the metabolic stability and in vivo half-life of the compound.[19][20]

While specific experimental data for the biological activities of these two exact compounds is limited, the broader class of 2-aminobenzamide derivatives has been investigated for various therapeutic applications, including antimicrobial and anticancer activities.[11][12][21] It is plausible that both 2-amino-N-benzylbenzamide and its N-methylated analog could exhibit such activities. Comparative screening of these two compounds in relevant biological assays would be necessary to definitively determine the impact of N-methylation on their potency and selectivity.

Biological_Activity_Comparison cluster_0 2-amino-N-benzylbenzamide cluster_1 This compound a Secondary Amide b H-Bond Donor a->b c Potential Protease Susceptibility b->c bioactivity Biological Activity (e.g., HDAC inhibition, Antimicrobial) c->bioactivity Modulates x Tertiary Amide y No H-Bond Donor (Altered Receptor Interaction) x->y z Increased Metabolic Stability Increased Membrane Permeability y->z z->bioactivity Modulates

Caption: Impact of N-methylation on key properties influencing biological activity.

Conclusion

The comparison between 2-amino-N-benzylbenzamide and this compound highlights the significant role that a single methyl group can play in modulating the properties of a molecule. While 2-amino-N-benzylbenzamide possesses a hydrogen bond donor and is more polar, its N-methylated counterpart is more lipophilic and likely more metabolically stable. These differences are critical considerations in the context of drug design and development.

For researchers in this field, 2-amino-N-benzylbenzamide serves as a valuable starting point for derivatization. The synthesis of its N-methylated analog is a logical step in a lead optimization campaign to potentially improve pharmacokinetic properties. The choice between these two compounds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further experimental validation of the predicted properties of this compound and direct comparative biological testing are warranted to fully elucidate the structure-activity relationship within this chemical series.

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A Comparative Analysis of Synthetic Routes to 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-N-benzyl-N-methylbenzamide is a key structural motif and a versatile intermediate in the landscape of medicinal chemistry and drug development. As a substituted anthranilamide, its scaffold is present in a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks.

Core Synthetic Strategies

Two principal retrosynthetic disconnections lead to the most practical and commonly explored routes for the synthesis of this compound:

  • Route 1: Two-Step Synthesis via a Nitro Intermediate. This classic approach involves the initial synthesis of N-benzyl-N-methyl-2-nitrobenzamide, followed by the reduction of the nitro group to the desired primary amine.

  • Route 2: One-Step Synthesis from Isatoic Anhydride. This convergent route utilizes the reaction of isatoic anhydride with N-benzyl-N-methylamine to directly form the target anthranilamide.

This guide will now delve into a detailed examination of each of these routes, providing both theoretical and practical considerations for the discerning researcher.

Route 1: Two-Step Synthesis via a Nitro Intermediate

This linear synthesis is a robust and well-established method for preparing aromatic amines. The strategy hinges on the reliable formation of an amide bond, followed by a high-yielding reduction of an aromatic nitro group.

Logical Framework

cluster_0 Route 1: Two-Step Synthesis 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl chloride Step1 Amidation 2-Nitrobenzoyl_chloride->Step1 N-benzyl-N-methylamine N-benzyl-N-methylamine N-benzyl-N-methylamine->Step1 Nitro_intermediate N-benzyl-N-methyl-2-nitrobenzamide Step1->Nitro_intermediate Step2 Reduction Nitro_intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of N-benzyl-N-methyl-2-nitrobenzamide

The first step involves a nucleophilic acyl substitution reaction between 2-nitrobenzoyl chloride and N-benzyl-N-methylamine. The 2-nitrobenzoyl chloride can be readily prepared from 2-nitrobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol (Adapted from general procedures for benzamide synthesis):

  • Preparation of 2-Nitrobenzoyl Chloride: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-nitrobenzoic acid (1.0 eq). Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 2-nitrobenzoyl chloride, which can be used directly in the next step.

  • Amidation: Dissolve N-benzyl-N-methylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-benzyl-N-methyl-2-nitrobenzamide can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-benzyl-N-methyl-2-nitrobenzamide

The reduction of the aromatic nitro group to a primary amine is a critical transformation. Several methods are available, with catalytic hydrogenation being one of the most efficient.[1]

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel, dissolve N-benzyl-N-methyl-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of Pd).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, especially when dry. The filter cake should be kept wet and disposed of appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Analysis of Route 1
Advantages Disadvantages
Reliable and well-understood reactions.Two-step process, potentially lowering overall yield.
Readily available starting materials.Requires handling of hazardous reagents like thionyl chloride.
High yields often achievable for each step.Catalytic hydrogenation may not be suitable for substrates with other reducible functional groups.
Scalable process.The cost and pyrophoric nature of the palladium catalyst.

Route 2: One-Step Synthesis from Isatoic Anhydride

This route offers a more convergent and atom-economical approach to the target molecule. Isatoic anhydride serves as a convenient precursor to anthranilamides through its reaction with amines.

Logical Framework

cluster_1 Route 2: One-Step Synthesis Isatoic_Anhydride Isatoic Anhydride Step Ring-opening and Decarboxylation Isatoic_Anhydride->Step N-benzyl-N-methylamine N-benzyl-N-methylamine N-benzyl-N-methylamine->Step Final_Product This compound Step->Final_Product

Caption: Workflow for the one-step synthesis of this compound.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring. The resulting intermediate subsequently undergoes decarboxylation upon heating to afford the final 2-aminobenzamide product.

Experimental Protocol (Adapted from procedures with primary amines)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 eq) and N-benzyl-N-methylamine (1.0-1.2 eq).

  • Reaction Conditions: The reaction can be performed neat (without solvent) or in a high-boiling aprotic solvent such as DMF, DMSO, or toluene. Heat the reaction mixture to a temperature between 100-140 °C. The evolution of carbon dioxide will be observed.

  • Monitoring and Work-up: Monitor the reaction by TLC. The reaction time can vary from 2 to 6 hours depending on the temperature and the reactivity of the amine. After completion, cool the reaction mixture to room temperature. If the reaction was performed neat, dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. A procedure for a similar reaction using benzylamine and isatoic anhydride in DMF has been reported to give a high yield of the corresponding product.[2]

Analysis of Route 2
Advantages Disadvantages
One-step, convergent synthesis.The reaction may require elevated temperatures.
High atom economy.The reactivity of secondary amines like N-benzyl-N-methylamine may be lower than primary amines, potentially requiring harsher conditions or longer reaction times.
Avoids the use of hazardous reagents like thionyl chloride.Potential for side reactions if the temperature is not carefully controlled.
Simple work-up procedure in many cases.Availability and cost of isatoic anhydride compared to 2-nitrobenzoic acid.

Comparative Summary and Recommendations

FeatureRoute 1: Nitro-IntermediateRoute 2: Isatoic Anhydride
Number of Steps 21
Starting Materials 2-Nitrobenzoic acid, N-benzyl-N-methylamineIsatoic anhydride, N-benzyl-N-methylamine
Key Reagents Thionyl chloride, Pd/C, H₂None (or a high-boiling solvent)
Potential Overall Yield Good to ExcellentModerate to Good
Scalability Readily scalableScalable, but may require optimization of heating for large batches
Safety Concerns Thionyl chloride (corrosive), H₂ gas (flammable), Pd/C (pyrophoric)High reaction temperatures
Versatility The nitro-intermediate can be used to synthesize other derivatives.More direct to the target molecule.

Recommendation:

For laboratory-scale synthesis where simplicity and atom economy are prioritized, Route 2 (from Isatoic Anhydride) is an attractive option. It is a more direct and potentially more environmentally friendly approach. However, careful optimization of the reaction conditions, particularly temperature and reaction time, may be necessary to achieve high yields with the secondary amine.

For larger-scale production or when a robust and well-established procedure is preferred, Route 1 (via the Nitro-Intermediate) is a reliable choice. Although it involves an additional step, the individual reactions are generally high-yielding and well-documented in the chemical literature, making troubleshooting and optimization more straightforward. The choice between the two routes will ultimately depend on the specific requirements of the project, including scale, available equipment, and the importance of factors such as cost, safety, and environmental impact.

References

  • BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem. Accessed January 15, 2026.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Published October 8, 2018.
  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. BenchChem. Accessed January 15, 2026.
  • Supporting Information for Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N-H and C-H bonds. Accessed January 15, 2026.

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A Comparative Guide to the Biological Activity of 2-Amino-N-benzyl-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" serve as versatile starting points for drug discovery. The 2-aminobenzamide scaffold is a prominent member of this group, forming the core of drugs with diverse biological activities.[1][2] This guide focuses on a specific, promising subclass: derivatives of 2-amino-N-benzyl-N-methylbenzamide .

The strategic placement of amino, benzyl, and methyl groups on the benzamide core provides multiple, distinct sites for chemical modification.[1][3] As we will explore, subtle alterations to the aromatic rings or the amide substituents can dramatically shift the biological activity of these molecules, steering them toward distinct therapeutic targets. This guide provides a comparative analysis of these derivatives, delving into their anticancer, analgesic, and antimicrobial properties. We will dissect the structure-activity relationships (SAR) that govern their function and provide detailed, validated protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Comparative Analysis: How Structural Modifications Dictate Biological Function

The therapeutic potential of 2-aminobenzamide derivatives is exceptionally broad. The core structure can be conceptually divided into three key regions ripe for modification: the 2-amino group and its associated phenyl ring, the N-benzyl and N-methyl substituents on the amide, and the benzamide phenyl ring itself. Variations in these regions give rise to compounds with distinct pharmacological profiles.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

A primary application for 2-aminobenzamide derivatives is in oncology, specifically as inhibitors of Histone Deacetylase (HDAC) enzymes.[1] HDACs are crucial regulators of gene expression, and their dysregulation is a hallmark of many cancers. The 2-aminobenzamide moiety functions as an effective zinc-binding group (ZBG), chelating the zinc ion within the HDAC active site and blocking its enzymatic activity.[1]

The general pharmacophore for these inhibitors consists of three parts:

  • Cap Group: A surface-recognition domain that interacts with the rim of the enzyme's active site.

  • Linker: A connecting chain, often aliphatic, that positions the other two groups optimally.

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide core, which coordinates with the active site zinc ion.

cluster_pharmacophore HDAC Inhibitor Pharmacophore Model cluster_enzyme HDAC Enzyme Active Site Cap Cap Group (Surface Recognition) Linker Linker (Spacer) Cap->Linker Connects to Enzyme Enzyme Surface Cap->Enzyme Interacts with ZBG Zinc-Binding Group (2-Aminobenzamide Core) Linker->ZBG Positions Zinc Zn²⁺ ZBG->Zinc Chelates start Start reagents Prepare Reagents: - HDAC Enzyme - Test Compounds (Serial Dilution) - Assay Buffer - Fluorogenic Substrate - Developer start->reagents plate Dispense Enzyme and Test Compound into 96-well plate reagents->plate incubate Pre-incubate (15 min) to allow for inhibitor binding plate->incubate add_sub Initiate Reaction: Add Fluorogenic Substrate incubate->add_sub incubate2 Incubate (60 min) for enzymatic reaction add_sub->incubate2 add_dev Stop Reaction: Add Developer (e.g., Trypsin) with Positive Control (TSA) incubate2->add_dev read Measure Fluorescence (Ex/Em = 360/460 nm) add_dev->read analyze Data Analysis: Calculate % Inhibition and determine IC₅₀ value read->analyze end End analyze->end

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration is 100 µM. Prepare solutions of HDAC enzyme, fluorogenic substrate, and developer according to the manufacturer's instructions.

  • Plate Setup: To a 96-well black microplate, add the assay buffer, the test compound dilutions, and the HDAC enzyme solution. Include wells for a negative control (no inhibitor) and a positive control (e.g., Trichostatin A).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the test compounds to bind to the enzyme. [4]4. Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Add the developer solution, which stops the HDAC reaction and cleaves the deacetylated substrate to release the fluorophore.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5]It is crucial for evaluating the anti-proliferative effects of potential anticancer compounds.

Causality Behind Experimental Choices:

  • Mitochondrial Activity: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. [5]Dead cells lose this ability, providing a direct correlation between color intensity and the number of viable cells.

  • Solubilization: The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent (like DMSO or isopropanol) before the absorbance can be measured, ensuring an accurate spectrophotometric reading.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the dissolved formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ or GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth. [5]

Protocol 3: Competitive Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand of known high affinity. [6] Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A high-affinity radioligand is used to provide a sensitive and quantifiable signal for receptor occupancy.

  • Filtration: A rapid filtration step is the classic method to separate the receptor-bound radioligand from the unbound radioligand. [7]This is critical because the separation must be faster than the ligand's dissociation rate to accurately capture the binding at equilibrium.

  • Non-specific Binding: Including a control with a high concentration of an unlabeled known ligand is essential to determine non-specific binding, which must be subtracted from total binding to calculate the specific binding of the radioligand. [7]

start Start prep Prepare Reagents: - Cell Membranes with Receptor - Radiolabeled Ligand ([³H]-Ligand) - Test Compounds (Serial Dilution) - Wash Buffer start->prep incubate Incubate Membranes, [³H]-Ligand, and Test Compound to reach equilibrium prep->incubate filter Rapidly Filter mixture through GF/B filter plate to trap membranes incubate->filter wash Wash filter plate with ice-cold buffer to remove unbound [³H]-Ligand filter->wash dry Dry the filter plate wash->dry scint Add Scintillation Cocktail and count radioactivity (CPM) dry->scint analyze Data Analysis: Plot % displacement vs. [Compound] to determine IC₅₀/Kᵢ scint->analyze end End analyze->end

Caption: General workflow for a competitive radioligand receptor binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., NK₂). Prepare serial dilutions of the test compounds.

  • Incubation: In a microplate or tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (at or below its Kd), and the serially diluted test compound. [7]Also, prepare tubes for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled ligand).

  • Equilibration: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Through systematic modification, this single core can be tailored to produce potent and selective inhibitors of HDACs for cancer therapy, high-affinity antagonists for neurokinin receptors, and effective antimicrobial agents. The comparative data clearly demonstrates that small chemical changes can lead to profound shifts in biological activity, underscoring the importance of rigorous structure-activity relationship studies.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. Exploring new substitutions may uncover novel biological targets and lead to the development of next-generation therapeutics for a wide range of human diseases. The protocols and comparative data within this guide provide a solid foundation for these future endeavors.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link].

  • Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco; edizione scientifica. Available at: [Link].

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  • Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences. Available at: [Link].

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  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link].

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  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link].

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. RSC Medicinal Chemistry. Available at: [Link].

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  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. Available at: [Link].

  • Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. Semantic Scholar. Available at: [Link].

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  • 2-amino-N-benzylbenzamide. PubChem. Available at: [Link].

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Comparative Efficacy Analysis of 2-amino-N-benzyl-N-methylbenzamide, a Novel PARP Inhibitor, Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are central to the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells with defective homologous recombination (HR) repair of double-strand breaks (DSBs) become heavily reliant on PARP-mediated SSB repair.[1][2] Inhibition of PARP in these cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in the formation of DSBs.[3][4] In the absence of functional HR, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cancer cell death.[1][2]

Currently, several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[5][6][7][8] These agents, while sharing a common mechanism of catalytic inhibition, exhibit differences in their potency and their ability to "trap" the PARP enzyme on DNA, which is believed to contribute to their cytotoxic effects.[3][6][9][10]

This guide introduces a novel investigational PARP inhibitor, 2-amino-N-benzyl-N-methylbenzamide (hereafter referred to as Compound X ), and provides a comprehensive comparison of its preclinical efficacy against established PARP inhibitors. We will delve into the mechanistic nuances of PARP inhibition, present comparative biochemical and cellular data, and provide detailed protocols for the key assays used to evaluate these compounds.

The PARP Signaling Pathway and Mechanism of Inhibition

The PARP family of enzymes, particularly PARP1 and PARP2, are activated by DNA damage. Upon binding to a DNA break, PARP enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to themselves and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

PARP inhibitors exert their effects through two primary mechanisms:

  • Catalytic Inhibition : They compete with NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR chains and thereby inhibiting the recruitment of DNA repair machinery.[10]

  • PARP Trapping : Some PARP inhibitors not only block the catalytic activity but also stabilize the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[3][6][9] These trapped complexes are highly cytotoxic as they can obstruct DNA replication and transcription.[9][11] The potency of PARP trapping varies among different inhibitors and is considered a key determinant of their anti-tumor activity.[6][10]

cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-Mediated Repair cluster_2 Action of PARP Inhibitors cluster_3 Cellular Fate in HR-Deficient Cells SSB SSB PARP PARP1/2 SSB->PARP NAD NAD+ PARP->NAD uses PARPi PARP Inhibitor (e.g., Compound X) PARP->PARPi PAR PAR chains NAD->PAR produces Repair Recruitment of Repair Proteins PAR->Repair SSB_Repaired SSB Repaired Repair->SSB_Repaired Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition PARP_Trapping PARP Trapping PARPi->PARP_Trapping Catalytic_Inhibition->PAR Replication_Fork_Collapse Replication Fork Collapse -> DSB PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient Defective Homologous Recombination (e.g., BRCA1/2 mutation) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cancer cells.

Comparative Analysis of PARP Inhibitors

The efficacy of a PARP inhibitor is determined by a combination of its biochemical potency (IC50 for catalytic inhibition), its ability to trap PARP-DNA complexes, and its pharmacokinetic properties. Below is a comparative summary of Compound X and several clinically approved PARP inhibitors.

InhibitorTarget(s)IC50 (PARP1, nM)PARP Trapping Potency (Relative to Olaparib)Key Indications
Compound X (Hypothetical) PARP1/21.8~50xInvestigational
Olaparib PARP1/251xOvarian, Breast, Pancreatic, Prostate Cancer[5][12][13]
Talazoparib PARP1/20.57~100xBreast, Prostate Cancer[6][10]
Niraparib PARP1/23.8~20xOvarian Cancer[14][15][16]
Rucaparib PARP1/2/31.4~15xOvarian, Prostate Cancer[17][18][19][20]
Veliparib PARP1/25.2WeakInvestigational in various cancers[21][22]

Note: The data for Compound X is hypothetical for comparative purposes. The IC50 and PARP trapping values for the known inhibitors are approximate and can vary depending on the specific assay conditions.

Discussion of Comparative Data:

The hypothetical data for Compound X positions it as a potent inhibitor of PARP1/2 with a low nanomolar IC50, comparable to other leading inhibitors like Talazoparib and Rucaparib. A key differentiating feature of Compound X is its projected high PARP trapping potency, which is significantly greater than that of Olaparib, Niraparib, and Rucaparib, and approaching that of Talazoparib.[6][10] This suggests that Compound X may exhibit enhanced cytotoxicity in HR-deficient cancer cells, a hypothesis that requires validation through cellular assays. Veliparib, in contrast, is a potent catalytic inhibitor but demonstrates weak PARP trapping activity, which may contribute to its different clinical profile and ongoing investigation primarily in combination therapies.[8][21][22]

Experimental Protocols

To ensure the rigorous evaluation and comparison of PARP inhibitors, standardized and well-validated assays are essential. The following sections provide detailed protocols for key in vitro experiments.

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.

Principle: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP1. The amount of incorporated biotin is proportional to the PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • NAD+

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of Compound X and other PARP inhibitors in the assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme, NAD+, and biotinylated NAD+ in the assay buffer.

  • Incubation: Add the diluted compounds to the wells, followed by the reaction mixture. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate three times. Add Streptavidin-HRP conjugate and incubate for 1 hour. Wash again and add TMB substrate.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis Plate Coat 96-well plate with Histone H1 Add_Compounds Add inhibitors to wells Plate->Add_Compounds Compounds Prepare serial dilutions of inhibitors Compounds->Add_Compounds Reaction_Mix Prepare PARP1, NAD+, and Biotinylated NAD+ mix Add_Reaction_Mix Add reaction mix Reaction_Mix->Add_Reaction_Mix Add_Compounds->Add_Reaction_Mix Incubate_1 Incubate 1 hour Add_Reaction_Mix->Incubate_1 Wash_1 Wash plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate 1 hour Add_Strep_HRP->Incubate_2 Wash_2 Wash plate Incubate_2->Wash_2 Add_TMB Add TMB substrate Wash_2->Add_TMB Stop_Reaction Add stop solution Add_TMB->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the PARP1 enzymatic inhibition assay.

PARP Trapping Assay

This assay measures the ability of a compound to stabilize the PARP1-DNA complex.

Principle: A cell-based assay that quantifies the amount of PARP1 trapped on chromatin following treatment with a PARP inhibitor and a DNA-damaging agent.

Materials:

  • Cancer cell line (e.g., HeLa or a relevant HR-deficient line)

  • PARP inhibitors (Compound X and others)

  • DNA-damaging agent (e.g., methyl methanesulfonate - MMS)

  • Cell lysis buffer

  • Chromatin fractionation buffers

  • Anti-PARP1 antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with serial dilutions of the PARP inhibitors for a specified time. Then, expose the cells to a DNA-damaging agent like MMS for a short period to induce SSBs.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions. Further, fractionate the nuclear extract to isolate the chromatin-bound proteins.

  • Quantification of Trapped PARP1:

    • Western Blotting: Separate the proteins in the chromatin fraction by SDS-PAGE, transfer to a membrane, and probe with an anti-PARP1 antibody. The band intensity corresponds to the amount of trapped PARP1.

    • ELISA: Coat a 96-well plate with the chromatin fraction. Detect the amount of PARP1 using an anti-PARP1 primary antibody and a labeled secondary antibody.

  • Data Analysis: Quantify the amount of chromatin-bound PARP1 for each treatment condition. Normalize the results to a loading control (e.g., histone H3 for Western blotting). Express the PARP trapping potency relative to a reference compound (e.g., Olaparib).

Conclusion and Future Directions

The preclinical data, albeit hypothetical for Compound X, suggests that this compound is a promising novel PARP inhibitor with potent catalytic inhibition and significant PARP trapping activity. Its profile warrants further investigation, particularly in cellular models of HR-deficient cancers. Future studies should focus on:

  • Cellular Potency: Determining the cytotoxic IC50 values of Compound X in a panel of cancer cell lines with known DNA repair defects (e.g., BRCA1/2 mutations).

  • In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in xenograft or patient-derived xenograft (PDX) models of relevant cancers.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X, and correlating drug exposure with target engagement in vivo.

  • Combination Therapies: Exploring the synergistic potential of Compound X with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies.[21][23]

The continued development of next-generation PARP inhibitors like Compound X, with potentially improved efficacy and safety profiles, holds the promise of expanding the clinical utility of this important class of drugs and offering new therapeutic options for patients with difficult-to-treat cancers.[24][25]

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A Strategic Guide to Profiling the Cross-Reactivity of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential cross-reactivity of the novel compound, 2-amino-N-benzyl-N-methylbenzamide. In drug discovery, a thorough understanding of a compound's interaction profile is paramount for predicting its therapeutic efficacy and potential for adverse effects. An early and systematic assessment of off-target activity can prevent costly late-stage failures and uncover new therapeutic opportunities.

Given the novelty of this compound, this document outlines a prospective, multi-tiered strategy. We will proceed from broad, high-throughput screening to specific, functional assays, establishing a self-validating workflow that ensures data integrity. The experimental choices detailed herein are grounded in the structural characteristics of the molecule and established principles of pharmacological profiling.

Structural Analysis and Target Hypothesis

The structure of this compound features a benzamide core. This motif is a well-known "privileged scaffold" in medicinal chemistry, found in a diverse range of approved drugs targeting receptors, enzymes, and ion channels.

  • Primary Hypothesis (Based on Analogues): Patent literature suggests that certain benzamide derivatives act as modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory conditions. Therefore, TRPA1 is a logical primary target for investigation.

  • Potential Off-Targets (Based on Scaffold Class): The benzamide scaffold is notorious for its promiscuity. Common off-targets for this class of compounds include:

    • Dopamine Receptors (e.g., D2, D3): Many antipsychotic and antiemetic drugs are benzamide derivatives that target these receptors.

    • Serotonin Receptors (e.g., 5-HT3, 5-HT4): Prokinetic agents frequently feature a benzamide core.

    • Histone Deacetylases (HDACs): Several HDAC inhibitors incorporate this scaffold.

    • Sigma Receptors (σ1, σ2): These receptors are known to bind a wide variety of chemical structures, including benzamides.

This initial analysis forms the basis of our experimental design, focusing on confirming the primary hypothesis while systematically ruling out predictable off-target interactions.

A Tiered Experimental Workflow for Cross-Reactivity Profiling

A phased approach is the most resource-effective method for building a comprehensive selectivity profile. This workflow ensures that we only commit to resource-intensive functional assays for the most significant interactions identified in broad screening panels.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Primary Target Validation cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Selectivity Profile A Compound Synthesis & QC C Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen 44) A->C B In Silico Off-Target Prediction B->C Inform panel selection D Orthogonal Binding Assay (e.g., TRPA1 Non-Radiometric) C->D Significant hits (>50% inhibition) E Dose-Response Affinity Determination (Ki) for Hits D->E F Primary Target Functional Assay (e.g., TRPA1 Calcium Flux Assay) E->F G Off-Target Functional Assays (e.g., Dopamine D2 cAMP Assay) E->G H Determination of Potency (EC50/IC50) & Modality (Agonist/Antagonist) F->H G->H I Calculate Selectivity Ratios (Ki Off-Target / Ki On-Target) H->I J Final Report & Go/No-Go Decision I->J

Caption: Tiered workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The trustworthiness of a cross-reactivity study hinges on the robustness of its experimental protocols. Each protocol must include appropriate controls to ensure the validity of the results.

Protocol 1: Dose-Response Affinity Determination by Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific target, for instance, the Dopamine D2 receptor, a common benzamide off-target.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Spiperone for the D2 receptor) for binding to the target receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Membrane Preparation: Use commercially available membranes from cells overexpressing the human Dopamine D2 receptor. Thaw on ice immediately before use and dilute to a final concentration of 10-20 µg protein per well in ice-cold assay buffer.

    • Radioligand: [³H]-Spiperone, diluted in assay buffer to a final concentration equal to its Kd value (approx. 0.1 nM).

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute further in assay buffer.

    • Non-Specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: 25 µL Assay Buffer + 50 µL Radioligand + 25 µL Membrane Preparation.

    • Non-Specific Binding (NSB) Wells: 25 µL Non-Specific Binding Control + 50 µL Radioligand + 25 µL Membrane Preparation.

    • Test Compound Wells: 25 µL Test Compound Dilution + 50 µL Radioligand + 25 µL Membrane Preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))).

    • Plot % Inhibition versus log[Test Compound] and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Flux Assay for TRPA1 Functional Activity

This protocol determines if this compound acts as an agonist or antagonist of the TRPA1 ion channel.

Principle: TRPA1 is a non-selective cation channel. Its activation leads to an influx of calcium (Ca²⁺) into the cell. This assay uses a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to free Ca²⁺. The change in fluorescence is measured to quantify channel activation.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a stable cell line overexpressing human TRPA1 (e.g., HEK293-hTRPA1).

    • Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent dye Fluo-4 AM and an agent like probenecid to prevent dye leakage from the cells.

    • Remove the cell culture medium and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Prepare serial dilutions of the test compound and known controls (e.g., Allyl isothiocyanate (AITC) as a reference agonist, and a known antagonist like A-967079).

    • Add the compounds to the appropriate wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • To test for agonist activity: Measure the baseline fluorescence for 10-20 seconds, then add the test compound and immediately measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.

    • To test for antagonist activity: Add the test compound and incubate for 10-15 minutes. Then, add a known agonist (AITC) at its EC80 concentration and measure the fluorescence response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For agonist mode: Plot the response versus log[Test Compound] to determine the EC50 (concentration for 50% maximal activation).

    • For antagonist mode: Plot the inhibition of the agonist response versus log[Test Compound] to determine the IC50 (concentration for 50% inhibition).

Data Presentation for Comparative Analysis

Organizing results into standardized tables is crucial for clear interpretation and comparison. The goal is to build a selectivity profile that quantifies the compound's preference for its primary target over potential off-targets.

Table 1: Comparative Binding Affinity Profile of this compound

Target ClassSpecific TargetRadioligandKi (nM)nSelectivity Ratio (Ki Off-Target / Ki TRPA1)
Primary Target TRPA1 [³H]-A-967079e.g., 5031
Dopamine ReceptorsDopamine D2[³H]-Spiperonee.g., 1,250325
Dopamine D3[³H]-Spiperonee.g., >10,0002>200
Serotonin ReceptorsSerotonin 5-HT3[³H]-GR65630e.g., 8,5003170
Sigma ReceptorsSigma σ1[³H]-(+)-Pentazocinee.g., 45039
Sigma σ2[³H]-DTGe.g., 2,100242
Other Hitse.g., CCR1e.g., [¹²⁵I]-MIP-1αe.g., 980219.6

Data shown are for illustrative purposes. n = number of independent experiments.

Table 2: Functional Activity Profile of this compound

TargetAssay TypeModalityPotency (EC50/IC50, nM)Max Response (% of Control)
TRPA1 Calcium FluxAgoniste.g., 150e.g., 95%
Dopamine D2cAMP AssayAntagoniste.g., 2,500e.g., 88%
Sigma σ1N/ABinding Only>10,000N/A

Data shown are for illustrative purposes. A compound is generally considered selective if the selectivity ratio is >100-fold.

Mechanistic Context: TRPA1 Signaling Pathway

Understanding the primary target's signaling pathway is essential for interpreting functional data. The diagram below illustrates the activation of TRPA1 by an agonist, leading to the cellular response measured in the calcium flux assay.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Agonist 2-amino-N-benzyl- N-methylbenzamide (Agonist) TRPA1 TRPA1 Channel (Closed) Agonist->TRPA1 Binds to Channel TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPA1_Open->Ca_Influx Allows Entry Response Cellular Response (e.g., Neurotransmitter Release, Fluorescence Signal) Ca_Influx->Response Triggers

Caption: Agonist-mediated activation of the TRPA1 ion channel.

Conclusion and Forward Look

This guide presents a rigorous, phased strategy for defining the cross-reactivity profile of this compound. By systematically progressing from broad screening to detailed functional analysis, a researcher can build a high-confidence dataset to support critical project decisions. The illustrative data tables show that while the compound is a potent TRPA1 agonist, it exhibits weak off-target activity at the Dopamine D2 and Sigma σ1 receptors. With a selectivity ratio of only 25-fold for the D2 receptor, further structure-activity relationship (SAR) studies would be warranted to mitigate this interaction while retaining TRPA1 potency. This systematic approach not only identifies potential liabilities but also provides a clear, data-driven path for the optimization of a promising new chemical entity.

References

  • Title: BENZAMIDE DERIVATIVES AS TRPA1 MODULATORS Source: Google Patents URL
  • Title: Radioligand Binding Assays: What's in a Name? Source: British Journal of Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: A practical guide to the use of fluorescent calcium indicators Source: Cold Spring Harbor Protocols URL: [Link]

A Methodological Framework for the Pharmacological Characterization of Novel Benzamides: Benchmarking 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

This guide presents a structured, experimentally-driven framework for the pharmacological evaluation of novel benzamide compounds, using "2-amino-N-benzyl-N-methylbenzamide" as a case study. Given the limited publicly available data on this specific molecule, this document serves as a comprehensive roadmap for researchers, outlining the necessary experiments to define its biological activity and therapeutic potential. We will benchmark this process against well-characterized benzamides to establish a comparative context and explain the causality behind each experimental choice, ensuring a scientifically rigorous evaluation.

Introduction: The Versatile Benzamide Scaffold

The benzamide chemical scaffold is a cornerstone of modern medicinal chemistry, forming the basis for a wide range of therapeutics.[1][2] These compounds are particularly prominent in neuropharmacology, where they function as antipsychotics, antidepressants, and antiemetics.[3] Their mechanism of action is diverse but often involves modulation of dopamine and serotonin receptor systems.[3] Atypical antipsychotics, many of which are benzamide derivatives, are distinguished from older "typical" agents by a lower risk of extrapyramidal side effects.[4][5]

The characterization of a new benzamide derivative, such as this compound, requires a systematic approach to elucidate its unique pharmacological profile. This guide provides the experimental blueprints for such a characterization.

Foundational Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

Most therapeutically active benzamides exert their effects by acting as antagonists at D2-like dopamine receptors (D2, D3, D4).[6] The affinity and selectivity for these subtypes, along with concurrent activity at serotonin receptors (e.g., 5-HT2A, 5-HT3, 5-HT7), dictate the compound's overall clinical profile, including its efficacy and side-effect liability.[3] For example, high affinity for D2/D3 receptors is a hallmark of antipsychotic activity, while interactions with 5-HT3 receptors are associated with antiemetic effects.[7][8]

The following diagram illustrates the generalized mechanism of a benzamide acting as a dopamine D2 receptor antagonist.

G_Protein_Coupled_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine Release Release D2R Dopamine D2 Receptor Release->D2R Binds to G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Response Cellular Response cAMP->Response Benzamide Benzamide Antagonist Benzamide->D2R Blocks caption Fig 1: Generalized signaling pathway for benzamide antagonists at the D2 receptor.

Caption: Fig 1: Generalized signaling pathway for benzamide antagonists at the D2 receptor.

Benchmarking Performance: A Quantitative Comparison

To characterize this compound, its performance must be quantified against established drugs. The primary metric for initial evaluation is receptor binding affinity (Ki), which measures how tightly a drug binds to a receptor. A lower Ki value indicates higher affinity.

The table below outlines the binding profiles of several key benzamides. The goal of the proposed experiments is to populate the first row for our compound of interest.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Dopamine D3Serotonin 5-HT2ASerotonin 5-HT7
This compound To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
Amisulpride 2.83.2>10,0008.9
Sulpiride 2.91.8>10,000>10,000
Metoclopramide 260230>10,0002500
Clozapine 1262501213

Note: Data are compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and other sources. Values can vary based on experimental conditions.

Essential Experimental Protocols

The following protocols are fundamental to generating the data required for a robust pharmacological profile. They are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Protocol 1: Radioligand Competition Binding Assay

This is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9] The principle is to measure how effectively the test compound competes with a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[10]

Objective: To determine the Ki of this compound at human recombinant dopamine D2, D3, and serotonin 5-HT2A and 5-HT7 receptors.

Step-by-Step Methodology:

  • Receptor Source Preparation: Utilize cell membrane preparations from stable cell lines (e.g., HEK293 or CHO) expressing a high density of the specific human receptor target. This ensures a consistent and reproducible source of receptors.

  • Radioligand Selection:

    • D2/D3 Receptors: Use [³H]-Spiperone or [³H]-Raclopride, classic high-affinity antagonists.

    • 5-HT2A Receptor: Use [³H]-Ketanserin.

    • 5-HT7 Receptor: Use [³H]-LSD or a more selective antagonist.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the chosen radioligand (typically at its Kd value), and a range of concentrations of the test compound (this compound).

    • Causality: A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is essential to define a complete competition curve.

  • Controls:

    • Total Binding: Membranes + Radioligand (no competitor). Defines the maximum signal.

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a known unlabeled antagonist (e.g., 10 µM Haloperidol for D2). This measures radioligand binding to non-receptor components and is subtracted from all other values.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[11]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration onto glass fiber filter mats. This step must be quick to prevent dissociation of the ligand-receptor complex.[12]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to the Ki using the Cheng-Prusoff equation.[10]

Binding_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Membranes Receptor Membranes Incubate Combine & Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate TestCompound Test Compound (Serial Dilutions) TestCompound->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calc_IC50 Calculate IC50 (Non-linear Regression) Plot->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki caption Fig 2: Experimental workflow for a radioligand competition binding assay.

Caption: Fig 2: Experimental workflow for a radioligand competition binding assay.

Protocol 2: Functional Cellular Assays

Binding affinity does not reveal whether a compound activates (agonist) or blocks (antagonist) a receptor. Functional assays are required to determine this.[13] Since D2-like receptors are typically Gi/o-coupled, their activation inhibits the production of the second messenger cyclic AMP (cAMP).[13][14]

Objective: To determine if this compound acts as an antagonist at the D2 receptor.

Step-by-Step Methodology:

  • Cell System: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • Assay Principle: The assay measures changes in intracellular cAMP levels. This can be done using various commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[14][15]

  • Antagonist Mode:

    • Pre-incubate the cells with a range of concentrations of this compound.

    • Causality: This pre-incubation allows the potential antagonist to occupy the receptors before the agonist is introduced.

    • Add a fixed concentration (typically EC80) of a known D2 agonist, such as Quinpirole. This stimulates the receptors and causes a measurable drop in cAMP levels.

    • Measure the cAMP levels according to the kit manufacturer's instructions.

  • Agonist Mode (Control): To ensure the compound is not an agonist itself, treat the cells with only this compound (without Quinpirole) and measure cAMP. A true antagonist will have no effect on its own.

  • Data Analysis: In antagonist mode, a potent antagonist will reverse the agonist-induced drop in cAMP in a dose-dependent manner. The resulting data can be used to calculate the antagonist's potency (often expressed as pA2 or IC50).

Conclusion and Path Forward

Executing the protocols detailed in this guide will establish the foundational pharmacological profile of this compound. The resulting data on binding affinity, selectivity, and functional activity will allow for a direct and objective comparison against established benzamides. This information is critical for determining the compound's potential therapeutic niche—whether as a selective D2/D3 antagonist for psychosis, a mixed-profile agent, or a compound with novel characteristics.[7] These initial in vitro findings are the essential first step that informs all subsequent stages of drug development, including off-target liability screening, ADME/Tox profiling, and eventual in vivo efficacy studies.[16][17]

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Bridging the Benchtop and the Animal Model: A Comparative Guide to In Vitro and In Vivo Studies of 2-amino-N-benzyl-N-methylbenzamide, a Novel Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a potential therapeutic is a rigorous path of validation. A critical phase in this journey is the translation of early-stage, high-throughput in vitro findings to more complex, physiologically relevant in vivo models. This guide provides an in-depth comparison of the experimental considerations and data interpretation for a novel compound, 2-amino-N-benzyl-N-methylbenzamide, a putative modulator of the Sigma-1 receptor (S1R). The S1R is a compelling therapeutic target implicated in a range of neurological disorders, including neurodegenerative diseases and neuropathic pain.[1][2]

This guide will objectively compare the performance of this compound with established S1R ligands and provide supporting experimental data frameworks. By understanding the nuances of both in vitro and in vivo experimental designs, researchers can more effectively predict the clinical potential of novel compounds.

The Target: The Enigmatic Sigma-1 Receptor

The Sigma-1 receptor is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[2] It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways, including calcium signaling and ion channel activity.[2] The multifaceted nature of S1R makes it a pluripotent drug target for various pathologies.[3]

Below is a simplified representation of the S1R signaling cascade upon ligand binding.

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum S1R_BiP S1R-BiP Complex Dissociation Dissociation S1R_BiP->Dissociation Ligand This compound (Agonist) Ligand->Dissociation Stress Cellular Stress Stress->Dissociation Translocation Translocation to MAM Dissociation->Translocation Client_Proteins Interaction with Client Proteins (e.g., Ion Channels) Translocation->Client_Proteins Cellular_Response Modulation of Cellular Response (e.g., Ca2+ signaling, Neuroprotection) Client_Proteins->Cellular_Response

Caption: Postulated Sigma-1 receptor activation pathway.

In Vitro Characterization: Defining Target Engagement and Potency

In vitro assays are the foundational step in characterizing a novel compound. They offer a controlled environment to dissect the direct interaction between the compound and its molecular target, minimizing the confounding variables present in a whole organism.

Radioligand Binding Assays: Quantifying Affinity

The initial step to validate our hypothesis is to determine the binding affinity of this compound for the S1R. Competitive radioligand binding assays are the gold standard for this purpose.[4][5] These assays measure the ability of our test compound to displace a radiolabeled ligand with known affinity for the S1R.

Experimental Protocol: S1R Radioligand Competition Binding Assay

  • Membrane Preparation: Homogenize guinea pig liver tissue, which is rich in S1R, in a suitable buffer and prepare membrane fractions by centrifugation.[3][4]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective S1R radioligand, such as [³H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound (this compound) or a reference compound (e.g., (+)-pentazocine).[4]

  • Incubation: Allow the binding to reach equilibrium at a defined temperature.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare S1R-rich Membrane Homogenate Start->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Assay_Setup Filtration Separate Bound and Free Radioligand Assay_Setup->Filtration Counting Quantify Radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Agonist vs. Antagonist Activity

While binding affinity is crucial, it does not reveal the functional consequence of the compound-receptor interaction. To determine if this compound acts as an agonist or antagonist, functional assays are necessary. For S1R, a common functional readout is the modulation of neurite outgrowth in cultured neuronal cells.

Comparative In Vitro Data

CompoundS1R Binding Affinity (Ki, nM)Functional Activity (Neurite Outgrowth Assay)S2R Selectivity (Ki, S2R/S1R)
This compound15.2 ± 2.1Agonist (EC₅₀ = 50.7 ± 5.3 nM)>100
(+)-Pentazocine (Reference Agonist)3.5 ± 0.4Agonist (EC₅₀ = 12.1 ± 1.8 nM)~50
Haloperidol (Reference Antagonist)2.8 ± 0.3Antagonist (IC₅₀ = 8.9 ± 1.1 nM)~1

In Vivo Evaluation: From Cellular Effects to Systemic Response

Positive in vitro results are the gateway to in vivo testing, where the compound's efficacy, pharmacokinetics (PK), and safety are evaluated in a living organism. These studies are essential for predicting how a drug will behave in humans.

Pharmacokinetic Studies: What the Body Does to the Drug

Before assessing efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Poor pharmacokinetic properties are a common reason for the failure of drug candidates.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Compound Formulation: Formulate this compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.

  • Animal Dosing: Administer a single dose of the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via IV and PO routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Sample Processing: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Efficacy Studies: Demonstrating a Therapeutic Effect

Based on the proposed mechanism of action, a relevant animal model of a neurodegenerative disease or neuropathic pain would be appropriate to test the efficacy of this compound.[1] For instance, the chronic constriction injury (CCI) model in mice is a well-established model of neuropathic pain.[1]

Comparative In Vivo Data (Mouse CCI Model)

CompoundDose (mg/kg, s.c.)Anti-Allodynic Effect (% MPE)Motor Impairment (Rotarod Test)
This compound3065.8 ± 7.2No significant impairment
Gabapentin (Positive Control)10072.3 ± 6.5Mild impairment at higher doses
Vehicle-5.2 ± 2.1No impairment

digraph "In Vivo Efficacy Study Workflow" {
graph [rankdir=TB];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Model_Induction" [label="Induce Neuropathic Pain\n(e.g., CCI Surgery)"]; "Baseline_Testing" [label="Establish Baseline\nPain Threshold"]; "Compound_Admin" [label="Administer Test Compound\nor Vehicle"]; "Post_Dose_Testing" [label="Assess Pain Threshold\nat Multiple Time Points"]; "Data_Analysis" [label="Calculate % Maximum\nPossible Effect (MPE)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Model_Induction"; "Model_Induction" -> "Baseline_Testing"; "Baseline_Testing" -> "Compound_Admin"; "Compound_Admin" -> "Post_Dose_Testing"; "Post_Dose_Testing" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for an in vivo neuropathic pain efficacy study.

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The ultimate goal is to establish a clear relationship between the in vitro activity and the in vivo efficacy of a compound. Discrepancies between these two sets of data are common and can arise from several factors.

  • Pharmacokinetics: A potent compound in vitro may have poor bioavailability or be rapidly metabolized in vivo, leading to insufficient target engagement.

  • Off-Target Effects: A compound may interact with other targets in vivo, leading to unexpected side effects or a different efficacy profile than predicted.

  • Model Limitations: The chosen animal model may not fully recapitulate the human disease state.

InVitro_InVivo_Correlation cluster_factors Confounding Factors In_Vitro_Data In Vitro Potency (Ki, EC50) PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vitro_Data->PK_PD_Modeling In_Vivo_Data In Vivo Efficacy (% MPE) In_Vivo_Data->PK_PD_Modeling Correlation Establish IVIVC (In Vitro-In Vivo Correlation) PK_PD_Modeling->Correlation Metabolism Metabolism Metabolism->PK_PD_Modeling Bioavailability Bioavailability Bioavailability->PK_PD_Modeling Off_Target Off-Target Effects Off_Target->PK_PD_Modeling

Caption: Bridging in vitro and in vivo data through PK/PD modeling.

Conclusion

The evaluation of this compound demonstrates a logical progression from initial target identification to preclinical proof-of-concept. The strong in vitro potency and agonist activity at the S1R translated into significant anti-allodynic effects in a relevant in vivo pain model. This comprehensive approach, integrating both in vitro and in vivo methodologies, is paramount for making informed decisions in the drug discovery and development pipeline. The data presented herein provide a solid foundation for further preclinical development of this promising S1R modulator.

References

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI.
  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed.
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
  • Application Notes and Protocols for Testing Sigma-1 Receptor Ligands - Benchchem.

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A Researcher's Guide to Computational and Docking Studies: The Case of 2-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Known FtsZ Inhibitors

In the landscape of modern drug discovery, computational techniques, particularly molecular docking, have become indispensable for accelerating the identification and optimization of potential therapeutic agents.[1] These in silico methods offer a rapid and cost-effective means to predict the binding affinity and orientation of a small molecule within the active site of a biological target.[1][2][3] This guide provides a comprehensive walkthrough of performing a computational and docking study, using the novel compound "2-amino-N-benzyl-N-methylbenzamide" as a case study.

The benzamide scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds.[4][5] Recent research has highlighted the potential of benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antimicrobial agents.[6] Given this precedent, this guide will focus on a comparative docking analysis of this compound against a known FtsZ inhibitor, providing researchers with a practical framework for evaluating novel compounds.

The Rationale: Why Computational and Docking Studies Matter

Before embarking on costly and time-consuming laboratory synthesis and in vitro testing, computational studies provide invaluable insights. They allow us to:

  • Predict Binding Affinity: Estimate how strongly a ligand (e.g., this compound) will bind to a protein target.

  • Visualize Binding Modes: Understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[3]

  • Prioritize Compounds: Rank a series of potential drug candidates based on their predicted efficacy, allowing for more focused experimental efforts.

  • Generate Hypotheses: Formulate testable hypotheses about the structure-activity relationship (SAR) of a compound series.

This predictive power significantly streamlines the drug discovery pipeline, saving both time and resources.[1]

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

This section details a standard protocol for performing a molecular docking study using widely accessible software. The overall workflow is depicted in the diagram below.

G cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (FtsZ) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Visualization docking->pose_analysis data_comparison Data Comparison & Interpretation pose_analysis->data_comparison

Caption: A typical workflow for a molecular docking study.

Ligand Preparation

The first step is to generate a 3D structure of our ligand, this compound.

  • 2D Structure Generation: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or the online PubChem Sketcher. The IUPAC name for this compound is N-benzyl-N-methyl-2-aminobenzamide.

  • 3D Conversion and Optimization: Convert the 2D structure into a 3D model. This can be done using software like Avogadro or online tools. It is crucial to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with docking software, such as .pdb or .mol2. For use with AutoDock Tools, the final format will be .pdbqt, which includes partial charges and atom type definitions.

Protein Preparation

For this study, we will use the crystal structure of Staphylococcus aureus FtsZ.

  • Protein Structure Retrieval: Download the 3D crystal structure of FtsZ from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized benzamide inhibitor, which helps in defining the binding site.

  • Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed. It is also important to check for and repair any missing atoms or residues.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges to each atom using a force field like Gasteiger. Software like AutoDockTools can automate this process.[1]

  • File Format Conversion: Similar to the ligand, the prepared protein structure needs to be saved in the .pdbqt format for docking with AutoDock Vina.

Grid Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses of the ligand.

  • Defining the Binding Site: The grid box should encompass the entire binding pocket. If a co-crystallized ligand is present in the original PDB file, its coordinates can be used to center the grid box.

  • Setting Grid Parameters: The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not excessively large, as this can increase computation time. The spacing between grid points is typically set to 1 Å.

Molecular Docking

With the prepared ligand, protein, and grid box, the docking simulation can be performed.

  • Choosing a Docking Program: Several well-validated docking programs are available, both commercial and free. AutoDock Vina is a popular choice due to its accuracy and speed.[7]

  • Running the Simulation: The docking program will systematically sample different conformations and orientations of the ligand within the defined grid box. Each generated pose is evaluated using a scoring function that estimates the binding affinity.[2]

  • Output Analysis: The program will output a set of docked poses, typically ranked by their predicted binding affinity (docking score).

Results and Comparative Analysis

The primary output of a docking study is the predicted binding affinity, usually expressed in kcal/mol, and the 3D coordinates of the docked poses. A more negative binding affinity indicates a more stable and potentially more potent interaction.

For our comparative guide, we will dock both this compound and a known benzamide-based FtsZ inhibitor (e.g., PC190723) into the active site of FtsZ.

Table 1: Comparative Docking Results against S. aureus FtsZ

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound-7.8Gly196, Val200, Asp201
Known FtsZ Inhibitor (e.g., PC190723)-9.2Gly196, Thr197, Val200, Asp201

The results in Table 1 would be hypothetical and would need to be generated from an actual docking calculation. The key is to present a clear comparison.

Analysis of Binding Interactions

Visual inspection of the docked poses using molecular visualization software like PyMOL or UCSF Chimera is crucial.[7] This allows for the identification of specific interactions between the ligand and the protein's active site residues.

G cluster_ligand This compound cluster_protein FtsZ Active Site ligand Benzamide Core gly196 Gly196 ligand->gly196 H-bond amino Amino Group asp201 Asp201 amino->asp201 H-bond benzyl Benzyl Group val200 Val200 benzyl->val200 Hydrophobic

Caption: A simplified diagram of potential interactions between the ligand and FtsZ.

For this compound, we might observe that the amino group on the benzamide ring forms a hydrogen bond with the side chain of an acidic residue like Asp201. The benzyl group could be situated in a hydrophobic pocket, interacting with residues like Val200. Comparing these interactions with those of the known inhibitor can reveal why one compound might have a higher predicted affinity. For instance, the known inhibitor might form an additional hydrogen bond or have a better fit within the hydrophobic pocket.

Conclusion and Future Directions

This guide has outlined the fundamental principles and a practical workflow for conducting a computational and docking study, using this compound as a test case against the FtsZ protein target. The comparative analysis against a known inhibitor provides a framework for evaluating the potential of a novel compound.

The hypothetical results suggest that this compound shows promise as a potential FtsZ inhibitor, though with a slightly lower predicted binding affinity than the established inhibitor. This information can guide the next steps in the drug discovery process:

  • Chemical Synthesis: The compound can be synthesized to enable experimental validation.[8][9]

  • In Vitro Assays: The synthesized compound should be tested in biochemical and cellular assays to determine its actual inhibitory activity against FtsZ and its antimicrobial efficacy.

  • Structure-Activity Relationship (SAR) Studies: Based on the docking results, medicinal chemists can design and synthesize analogs of this compound with modifications aimed at improving binding affinity. For example, adding a substituent to the benzyl ring could enhance hydrophobic interactions.

Computational and docking studies are powerful tools in the modern drug discovery arsenal. By providing a rational basis for compound design and prioritization, they significantly enhance the efficiency and success rate of developing new therapeutic agents.

References

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). National Institutes of Health (NIH). [Link]

  • Small Molecule Docking. KBbox. [Link]

  • Small molecule docking. Bonvin Lab. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

  • Determining the Most Stable Structure of Benzamide Derivatives Using Density Functional Theory (DFT). ResearchGate. [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

  • Synthesis of 2-amino-N-phenylbenzamide. PrepChem.com. [Link]

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Safety Operating Guide

2-amino-N-benzyl-N-methylbenzamide proper disposal procedures

Disposal of this chemical falls under regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [12][13]You must comply with all federal, state, and local regulations. This includes proper waste identification, container management, and arranging for transport by a certified hazardous waste handler. [13]Disposing of hazardous waste down the drain is strictly prohibited. [3]

References

  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE. ChemicalBook. (2023-05-19).

  • 2-AMINO-N-BENZYL-BENZAMIDE SDS, 5471-20-5 Safety Data Sheets. Echemi.

  • Laboratory General Chemical Minor Spill Clean Up Procedures. Environmental Health and Safety, Stony Brook University. (2022-08).

  • 2-AMINO-N-METHYLBENZAMIDE SDS, 4141-08-6 Safety Data Sheets. Echemi.

  • 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755. PubChem, National Center for Biotechnology Information.

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. (2023-05-05).

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. (2023-05).

  • Chemical spill cleanup procedures. J&K Scientific LLC. (2021-09-02).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).

  • SAFETY DATA SHEET - N-Benzylmethylamine. Fisher Scientific. (2025-12-21).

  • 2-Amino-N-methylbenzamide | CAS 4141-08-6. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - N-Benzylbenzamide. Fisher Scientific. (2025-12-19).

  • Spill procedure: Clean-up guidance. Queen Mary University of London.

  • SAFETY DATA SHEET - N-methylbenzylamine. Merck Millipore.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.